molecular formula C8H15NO2 B1451528 1-Oxa-8-azaspiro[4.5]decan-3-ol CAS No. 757239-76-2

1-Oxa-8-azaspiro[4.5]decan-3-ol

Cat. No.: B1451528
CAS No.: 757239-76-2
M. Wt: 157.21 g/mol
InChI Key: JQNSUWHWLBLHQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Oxa-8-azaspiro[4.5]decan-3-ol is a useful research compound. Its molecular formula is C8H15NO2 and its molecular weight is 157.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-oxa-8-azaspiro[4.5]decan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c10-7-5-8(11-6-7)1-3-9-4-2-8/h7,9-10H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQNSUWHWLBLHQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CC(CO2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60665396
Record name 1-Oxa-8-azaspiro[4.5]decan-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60665396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

757239-76-2
Record name 1-Oxa-8-azaspiro[4.5]decan-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60665396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 757239-76-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A-Technical-Guide-to-the-Synthesis-of-1-Oxa-8-azaspiro[4.5]decan-3-ol-from-N-Boc-4-piperidone

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1-oxa-8-azaspiro[4.5]decane scaffold is a privileged structural motif in medicinal chemistry, appearing in a range of biologically active compounds, including selective sigma-1 receptor ligands.[1] This guide provides an in-depth, technical overview of a robust and efficient synthetic pathway to 1-Oxa-8-azaspiro[4.5]decan-3-ol, starting from the commercially available N-Boc-4-piperidone. The synthesis proceeds through a three-step sequence: (1) A Corey-Chaykovsky epoxidation to form a spiro-epoxide intermediate, (2) a base-mediated intramolecular epoxide ring-opening and cyclization to construct the core spirocyclic ether, and (3) a final Boc-deprotection step to yield the target compound. This document details the underlying reaction mechanisms, provides step-by-step experimental protocols, and offers insights into the critical parameters for success, tailored for researchers and professionals in drug development and organic synthesis.

Retrosynthetic Analysis & Strategy

The synthetic strategy is devised from a retrosynthetic analysis that simplifies the target molecule, this compound, into readily available starting materials. The core spirocyclic ether linkage is the key disconnection. This bond can be logically formed via an intramolecular nucleophilic attack of a hydroxyl group onto an electrophilic carbon. This leads back to a piperidine ring bearing both a hydroxyl and a suitable leaving group. An epoxide serves as an ideal precursor, as it contains both the electrophilic carbon and, upon ring-opening, the nucleophilic hydroxyl group. This spiro-epoxide can be generated from the corresponding ketone, N-Boc-4-piperidone, via a methylene-transfer reaction. The Boc-protecting group is strategically employed to modulate the reactivity of the piperidine nitrogen and facilitate purification of the intermediates.

G Target This compound Intermediate_2 Boc-Protected Spiro-alcohol (tert-butyl 3-hydroxy-1-oxa-8- azaspiro[4.5]decane-8-carboxylate) Target->Intermediate_2 Deprotection Intermediate_1 Spiro-epoxide (tert-butyl 1-oxa-8-azaspiro[2.5] octane-8-carboxylate) Intermediate_2->Intermediate_1 Intramolecular Ring-Opening Starting_Material N-Boc-4-piperidone Intermediate_1->Starting_Material Epoxidation (Corey-Chaykovsky)

Caption: Retrosynthetic analysis of the target compound.

Synthetic Pathway Overview

The forward synthesis translates the retrosynthetic strategy into a practical three-step process.

Caption: Overall synthetic workflow from starting material to final product.

Detailed Experimental Procedures

Step 1: Synthesis of tert-butyl 1-oxa-8-azaspiro[2.5]octane-8-carboxylate (Spiro-epoxide Intermediate)

Reaction Principle: This step employs the Johnson-Corey-Chaykovsky reaction to convert the ketone group of N-Boc-4-piperidone into a spiro-epoxide.[2][3] The reaction involves the in situ generation of a sulfur ylide (dimethyloxosulfonium methylide) from trimethylsulfoxonium iodide and a strong base, typically sodium hydride.[4][5] The ylide then acts as a nucleophile, attacking the carbonyl carbon of the piperidone.[6] The resulting intermediate undergoes an intramolecular SN2 reaction, where the oxygen anion displaces dimethyl sulfoxide (DMSO) to form the three-membered epoxide ring.[4]

Mechanism Visualization:

G cluster_Ylide Ylide Formation cluster_Reaction Epoxidation Ylide_Reagents (CH₃)₃S⁺O I⁻ + NaH → Ylide_Product [(CH₃)₂S(O)CH₂]⁻ (Sulfur Ylide) Ylide_Reagents->Ylide_Product Ketone N-Boc-4-piperidone (Carbonyl) Betaine Betaine Intermediate Ketone->Betaine Nucleophilic Attack by Ylide Epoxide Spiro-epoxide Betaine->Epoxide Intramolecular SN2 (DMSO displaced)

Caption: Corey-Chaykovsky reaction mechanism.

Reagents and Materials:

Reagent MW ( g/mol ) Amount Moles (mmol) Equivalents
N-Boc-4-piperidone 199.25 10.0 g 50.2 1.0
Trimethylsulfoxonium iodide 220.07 13.3 g 60.2 1.2
Sodium Hydride (60% in oil) 24.00 (as NaH) 2.41 g 60.2 1.2
Dimethyl Sulfoxide (DMSO) 78.13 100 mL - -

| Toluene | 92.14 | 50 mL | - | - |

Step-by-Step Protocol:

  • To a dry 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add sodium hydride (2.41 g, 60.2 mmol) and wash with hexanes to remove mineral oil.

  • Carefully add anhydrous DMSO (100 mL) and toluene (50 mL) to the flask.

  • Add trimethylsulfoxonium iodide (13.3 g, 60.2 mmol) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 30 °C.

  • Stir the resulting milky suspension at room temperature for 1 hour until hydrogen evolution ceases, indicating complete ylide formation.

  • Dissolve N-Boc-4-piperidone (10.0 g, 50.2 mmol) in 20 mL of anhydrous DMSO and add it dropwise to the ylide suspension over 30 minutes.

  • Stir the reaction mixture at 50 °C for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and cautiously pour it into 500 mL of ice-cold water.

  • Extract the aqueous mixture with ethyl acetate (3 x 150 mL).

  • Combine the organic layers, wash with brine (2 x 100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude spiro-epoxide as a pale yellow oil.

  • The crude product can be used in the next step without further purification. Expected yield: ~90-95%.

Step 2: Synthesis of tert-butyl 3-hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylate

Reaction Principle: This step involves an intramolecular ring-opening of the epoxide. The reaction is typically base-mediated, where a hydroxide source attacks the less sterically hindered carbon of the epoxide (an SN2-type reaction). This initial ring-opening generates a primary alcohol and a tertiary alkoxide. The subsequent intramolecular cyclization, however, requires the formation of the more stable five-membered tetrahydrofuran ring, which proceeds via the attack of the newly formed hydroxyl group onto the other epoxide carbon. To facilitate this, the reaction is heated in a protic solvent which allows for proton exchange and equilibrium between intermediates. The thermodynamically favored 5-exo-tet cyclization pathway leads to the desired product.

Reagents and Materials:

Reagent MW ( g/mol ) Amount Moles (mmol) Equivalents
Crude Spiro-epoxide 213.28 ~10.7 g ~50.2 1.0
Sodium Hydroxide (NaOH) 40.00 4.0 g 100 2.0
Water 18.02 100 mL - -

| tert-Butanol | 74.12 | 100 mL | - | - |

Step-by-Step Protocol:

  • Dissolve the crude spiro-epoxide from Step 1 in a mixture of tert-butanol (100 mL) and water (100 mL) in a 500 mL round-bottom flask.

  • Add sodium hydroxide pellets (4.0 g, 100 mmol) to the solution.

  • Heat the mixture to reflux (approximately 90-95 °C) and maintain for 6 hours. Monitor the reaction by TLC until the starting epoxide is consumed.

  • Cool the reaction mixture to room temperature and neutralize with 1M hydrochloric acid (HCl) to pH ~7.

  • Extract the product with ethyl acetate (3 x 150 mL).

  • Combine the organic layers, wash with brine (100 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel (eluent: 30-50% ethyl acetate in hexanes) to afford tert-butyl 3-hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylate as a white solid.[7][8] Expected yield: ~75-85% over two steps.

Step 3: Synthesis of this compound

Reaction Principle: The final step is the removal of the tert-butoxycarbonyl (Boc) protecting group from the piperidine nitrogen. This is achieved under acidic conditions. The acid protonates the carbonyl oxygen of the Boc group, which then fragments to release the stable tert-butyl cation, carbon dioxide, and the deprotected amine. A common and effective reagent for this transformation is a solution of hydrogen chloride in an organic solvent like dioxane or methanol.

Reagents and Materials:

Reagent MW ( g/mol ) Amount Moles (mmol) Equivalents
Boc-Protected Spiro-alcohol 257.33 10.0 g 38.9 1.0
4M HCl in Dioxane - 50 mL 200 ~5.1

| Diethyl Ether | 74.12 | 200 mL | - | - |

Step-by-Step Protocol:

  • Dissolve the purified Boc-protected spiro-alcohol (10.0 g, 38.9 mmol) in 50 mL of anhydrous dioxane in a 250 mL round-bottom flask.

  • Cool the solution in an ice bath to 0 °C.

  • Slowly add the 4M HCl in dioxane solution (50 mL, 200 mmol) to the stirred solution.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours. The formation of a white precipitate is typically observed.

  • Monitor the deprotection by TLC until the starting material is no longer visible.

  • Add diethyl ether (200 mL) to the reaction mixture to ensure complete precipitation of the hydrochloride salt.

  • Collect the white solid by vacuum filtration, wash with cold diethyl ether (2 x 50 mL), and dry under vacuum to yield this compound hydrochloride.

  • To obtain the free base, the hydrochloride salt can be dissolved in water, basified to pH >10 with 2M NaOH, and extracted with dichloromethane. The organic extracts are then dried and concentrated. Expected yield: >95%.

Safety & Troubleshooting

  • Safety: Sodium hydride is highly flammable and reacts violently with water; handle under an inert atmosphere and away from moisture. Trimethylsulfoxonium iodide is a skin and eye irritant. Strong acids like HCl in dioxane are corrosive. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

  • Troubleshooting:

    • Step 1 (Epoxidation): Incomplete ylide formation is a common issue. Ensure the NaH is fresh and the DMSO is anhydrous. If the reaction stalls, adding an additional portion of ylide may be necessary.

    • Step 2 (Cyclization): Low yields can result from incomplete reaction or side product formation. Ensure the reaction is heated for a sufficient duration. If purification is difficult, consider using a different solvent system for chromatography.

    • Step 3 (Deprotection): Incomplete deprotection can occur if insufficient acid is used or the reaction time is too short. The reaction is typically clean, but if the product is not precipitating, adding more anti-solvent (diethyl ether) may be required.

Conclusion

This guide outlines a reliable and scalable three-step synthesis for this compound from N-Boc-4-piperidone. The pathway leverages a classic Corey-Chaykovsky reaction for efficient epoxide formation, followed by a robust base-mediated intramolecular cyclization and a straightforward acidic deprotection. The protocols described are well-established and provide high yields of the target compound, making this a valuable procedure for researchers in synthetic and medicinal chemistry.

References

  • Corey, E. J., & Chaykovsky, M. (1965). Dimethyloxosulfonium Methylide ((CH3)2SOCH2) and Dimethylsulfonium Methylide ((CH3)2SCH2). Formation and Application to Organic Synthesis. Journal of the American Chemical Society, 87(6), 1353–1364. [Link]

  • Wikipedia. (2023). Johnson–Corey–Chaykovsky reaction. [Link]

  • Organic Chemistry Portal. Corey-Chaykovsky Reaction. [Link]

  • Master Organic Chemistry. Epoxides From Addition of Sulfur Ylides To Aldehydes and Ketones (Corey-Chaykovsky). [Link]

  • Jia, H., et al. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Bioorganic & Medicinal Chemistry, 28(18), 115560. [Link]

  • Kaur, M., & Singh, V. (2023). A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis. RSC Advances, 13(1), 1-21. [Link]

  • PubChem. tert-Butyl 3-hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylate. [Link]

  • Aladdin Scientific. tert-butyl 3-hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylate, min 97%, 1 gram. [Link]

  • ChemEurope.com. Johnson-Corey-Chaykovsky reaction. [Link]

Sources

Unlocking the Therapeutic Potential of 1-Oxa-8-azaspiro[4.5]decan-3-ol: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Promise of a Privileged Scaffold

The 1-oxa-8-azaspiro[4.5]decane framework represents a "privileged scaffold" in medicinal chemistry, a core structure that is recurrently found in compounds with diverse and potent biological activities.[1][2] Its inherent three-dimensionality offers a unique spatial arrangement of functional groups, enhancing the potential for selective and high-affinity interactions with biological targets.[2] While direct therapeutic applications of 1-Oxa-8-azaspiro[4.5]decan-3-ol are not yet extensively documented, the rich pharmacology of its derivatives provides a compelling roadmap for identifying its potential therapeutic targets. This guide will provide an in-depth exploration of these potential targets, grounded in the activities of structurally related compounds, and will detail robust experimental workflows for their validation. The overarching goal is to equip researchers and drug development professionals with the foundational knowledge and practical methodologies to unlock the therapeutic promise of this intriguing molecule.

I. Adrenergic Receptors: A Potential Avenue for Cardiovascular Therapeutics

Derivatives of the closely related 1-oxa-3,8-diazaspiro[4.5]decan-2-one have demonstrated antihypertensive effects by acting as alpha-adrenergic blockers.[3] Specifically, different analogs have shown preferential antagonism for α1 and α2-adrenoceptors.[3] This precedent strongly suggests that this compound or its derivatives could interact with these key regulators of blood pressure.

Experimental Workflow for Validating Adrenergic Receptor Targeting

A systematic approach is necessary to determine if this compound modulates adrenergic receptor activity. The following workflow outlines the key steps:

Adrenergic_Receptor_Workflow cluster_0 Initial Screening cluster_1 In Vitro & Ex Vivo Validation cluster_2 In Vivo Confirmation a Radioligand Binding Assays (α1 & α2 subtypes) b Functional Assays (e.g., cAMP accumulation for α2, inositol phosphate for α1) a->b Determine affinity & functional effect c Isolated Tissue Studies (e.g., aortic ring constriction) b->c Proceed if active d Cell-based Signaling Pathway Analysis (Western blot for downstream effectors) c->d Confirm physiological effect e Spontaneously Hypertensive Rat (SHR) Model d->e Proceed if confirmed f Telemetry for Blood Pressure Monitoring e->f Assess antihypertensive efficacy

Caption: Workflow for Adrenergic Receptor Target Validation.

Detailed Protocol: Radioligand Binding Assay
  • Objective: To determine the binding affinity of this compound for α1 and α2-adrenergic receptor subtypes.

  • Materials:

    • Membrane preparations from cells expressing specific human α-adrenergic receptor subtypes (e.g., α1A, α1B, α1D, α2A, α2B, α2C).

    • Radioligands: [3H]prazosin (for α1) and [3H]rauwolscine (for α2).

    • Non-specific binding control: Phentolamine.

    • Test compound: this compound.

    • Scintillation cocktail and counter.

  • Procedure:

    • Incubate the receptor-containing membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.

    • For non-specific binding, incubate with the radioligand and a high concentration of phentolamine.

    • After incubation to equilibrium, separate bound from free radioligand by rapid filtration.

    • Quantify the radioactivity on the filters using liquid scintillation counting.

    • Calculate the specific binding and determine the Ki (inhibition constant) of the test compound.

II. Muscarinic Acetylcholine Receptors: A Target for Neurodegenerative Diseases

A compelling study has demonstrated that derivatives of 1-oxa-8-azaspiro[4.5]decane can act as potent M1 muscarinic agonists.[4] This is particularly significant as M1 receptor agonism is a therapeutic strategy for improving cognitive function in conditions like Alzheimer's disease.[4] The spirocyclic core of these compounds was specifically designed to mimic the tetrahydrofuran ring of muscarone, a known muscarinic agonist.[4]

Signaling Pathway of M1 Muscarinic Receptor Agonism

M1 receptors are Gq-coupled receptors. Their activation by an agonist like a this compound derivative would initiate a well-defined signaling cascade leading to downstream cellular responses.

M1_Signaling_Pathway compound This compound (Agonist) receptor M1 Muscarinic Receptor compound->receptor Binds to g_protein Gq Protein receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to receptor on pkc Protein Kinase C (PKC) dag->pkc Activates ca2 Ca²⁺ Release er->ca2 response Cellular Responses (e.g., Neuronal Excitation) ca2->response pkc->response

Caption: M1 Muscarinic Receptor Signaling Cascade.

Experimental Workflow for Validating M1 Agonism
Phase Experiment Objective Key Metrics
Binding Competitive Radioligand BindingDetermine affinity for M1 vs. M2 receptors.Ki values for M1 and M2 subtypes.
Function Phosphoinositide (PI) Hydrolysis AssayConfirm M1 agonistic activity.EC50 for IP accumulation.
Cellular Calcium Imaging in M1-expressing cellsVisualize intracellular calcium release.Amplitude and frequency of Ca²⁺ transients.
In Vivo Scopolamine-induced Amnesia Model (Rats)Assess pro-cognitive effects.Improvement in passive avoidance tasks.

III. Sigma-1 (σ1) Receptors: A Multifaceted Target for Pain and Neuro-imaging

Recent research has highlighted the potential of 1-oxa-8-azaspiro[4.5]decane derivatives as high-affinity ligands for the sigma-1 (σ1) receptor.[5] These compounds have been developed as selective σ1 receptor ligands, with some even being radiolabeled for potential use in brain imaging.[5] Furthermore, dual-acting compounds that combine µ-opioid receptor agonism with σ1 receptor antagonism are being explored as a strategy for developing safer and more effective analgesics.[6]

Experimental Workflow for Sigma-1 Receptor Characterization

Sigma1_Workflow start Synthesize this compound and novel derivatives binding Determine Ki for σ1 and σ2 receptors (Radioligand Binding Assay) start->binding selectivity Calculate Selectivity Ratio (Ki(σ2) / Ki(σ1)) binding->selectivity functional Functional Assays (e.g., modulation of ion channels, neurite outgrowth) selectivity->functional High Selectivity radiolabeling Radiolabeling with ¹⁸F for PET Imaging functional->radiolabeling Promising Functional Profile biodistribution Biodistribution Studies in Mice radiolabeling->biodistribution imaging In Vivo PET Imaging in Rodent Brain biodistribution->imaging

Caption: Workflow for Sigma-1 Receptor Ligand Development.

IV. Cancer-Related Pathways: Tapping into the Cytotoxic Potential of Spiroketals

The broader class of spiroketal-containing natural products is known for a wide array of biological activities, including potent anticancer effects.[7][8][9] For instance, the spiroketal compound Peniciketal A has been shown to inhibit the growth of human leukemia cells by inducing apoptosis via the mitochondrial pathway and modulating autophagy through the AMPK/mTOR signaling pathway.[10] This suggests that this compound should be investigated for its potential as an anticancer agent.

Potential Anticancer Mechanisms
  • Induction of Apoptosis: Triggering programmed cell death in cancer cells.

  • Modulation of Autophagy: Influencing the cellular self-degradation process, which can either promote or inhibit cancer cell survival depending on the context.

  • Cell Cycle Arrest: Halting the proliferation of cancer cells at specific checkpoints.[10]

Detailed Protocol: Cell Viability and Apoptosis Assay
  • Objective: To assess the cytotoxic and pro-apoptotic effects of this compound on various cancer cell lines.

  • Materials:

    • A panel of human cancer cell lines (e.g., HepG-2, PC-3, HCT116) and a non-cancerous control cell line.[11]

    • MTT or WST-1 reagent for cell viability assessment.

    • Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit.

    • Flow cytometer.

  • Procedure (Cell Viability):

    • Seed cells in 96-well plates and allow them to adhere.

    • Treat cells with a range of concentrations of this compound for 24, 48, and 72 hours.

    • Add MTT or WST-1 reagent and incubate.

    • Measure the absorbance using a microplate reader to determine cell viability.

    • Calculate the IC50 (half-maximal inhibitory concentration).

  • Procedure (Apoptosis):

    • Treat cells with the test compound at its IC50 concentration.

    • Harvest the cells and wash with binding buffer.

    • Stain the cells with Annexin V-FITC and PI according to the manufacturer's protocol.

    • Analyze the stained cells by flow cytometry to quantify early apoptotic, late apoptotic, and necrotic cells.

V. Mitochondrial Permeability Transition Pore (mPTP): A Target for Cytoprotection

Derivatives of the related 1,4,8-triaza-spiro[4.5]decan-2-one have been identified as novel inhibitors of the mitochondrial permeability transition pore (mPTP).[12] The mPTP is a multiprotein complex in the inner mitochondrial membrane, and its prolonged opening is a key event in cell death, particularly in the context of ischemia-reperfusion injury.[12] Inhibition of the mPTP is therefore a promising therapeutic strategy for protecting tissues from hypoxic damage.

Experimental Workflow for mPTP Inhibition
  • Isolation of Mitochondria: Isolate mitochondria from a relevant tissue source (e.g., rat heart or liver).

  • Calcium Retention Capacity (CRC) Assay: This is a standard functional assay to measure mPTP opening.

    • Suspend the isolated mitochondria in a buffer containing a calcium-sensitive fluorescent dye (e.g., Calcium Green 5N).

    • Add successive pulses of Ca²⁺ to the mitochondrial suspension.

    • The mitochondria will take up the Ca²⁺, causing a decrease in extra-mitochondrial fluorescence.

    • mPTP opening is triggered when the mitochondrial Ca²⁺ load exceeds a certain threshold, leading to a massive release of Ca²⁺ and a sharp increase in fluorescence.

    • Perform the assay in the presence and absence of this compound. An increase in the amount of Ca²⁺ required to trigger pore opening indicates mPTP inhibition.

  • Cell-Based Model of Hypoxia/Reoxygenation:

    • Use a relevant cell type (e.g., cardiomyocytes).

    • Subject the cells to a period of hypoxia followed by reoxygenation to mimic ischemia-reperfusion injury.

    • Treat the cells with this compound before or during the hypoxic period.

    • Assess cell viability and markers of cell death to determine if the compound has a protective effect.[12]

Conclusion

The this compound scaffold holds considerable, albeit largely untapped, therapeutic potential. By leveraging the pharmacological data from its numerous bioactive derivatives, a clear and rational path for target identification emerges. The most promising avenues for investigation lie in its potential modulation of adrenergic, muscarinic, and sigma-1 receptors, as well as its capacity to influence cancer-related pathways and the mitochondrial permeability transition pore. The experimental workflows and protocols detailed in this guide provide a robust framework for researchers to systematically explore these possibilities, validate targets, and ultimately translate the chemical promise of this privileged scaffold into novel therapeutic interventions.

References

  • Clark, R. D., et al. (1984). Synthesis and antihypertensive activity of a series of 8-substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-ones. Journal of Medicinal Chemistry, 27(11), 1503–1509. [Link]

  • Ramirez-Garcia, J. L., et al. (2025). Purpuramine R, a New Bromotyrosine Isolated from Pseudoceratina cf. verrucosa Collected in the Kingdom of Tonga. Marine Drugs. [Link]

  • Wanibuchi, F., et al. (1992). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Journal of Medicinal Chemistry, 35(18), 3437–3445. [Link]

  • El-Faham, A., et al. (2017). Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. Molecules, 22(1), 170. [Link]

  • Jia, H., et al. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Bioorganic & Medicinal Chemistry, 28(14), 115560. [Link]

  • Wang, Y., et al. (2021). Effects of a spiroketal compound Peniciketal A and its molecular mechanisms on growth inhibition in human leukemia. Journal of Ethnopharmacology, 279, 114389. [Link]

  • Royal Society of Chemistry. (2025). Spiroketal natural products isolated from traditional Chinese medicine: isolation, biological activity, biosynthesis, and synthesis. Natural Product Reports. [Link]

  • Kirichok, A. A., & Yegorova, T. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(2). [Link]

  • Ivanova, I. R., et al. (2023). Synthesis of Substituted Pyrrole Derivatives Based on 8-azaspiro[5.6]dodec-10-ene Scaffold. Preprints.org. [Link]

  • Li, Y., et al. (2024). A Novel Bis-Spiroketal Scaffold and Other Secondary Metabolites from the Marine-Derived Fungus Talaromyces stipitatus HF05001: Structural Diversity and Bioactivities. Molecules, 29(1), 234. [Link]

  • Sloan Kettering Institute. (n.d.). Stereoselective Diversity-Oriented Synthesis of Spiroketals. Retrieved from [Link]

  • Cendán, C. M., et al. (2020). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Journal of Medicinal Chemistry, 63(7), 3568–3586. [Link]

  • Rizzacasa, M. A. (2004). Total synthesis of spiroketal containing natural products: kinetic vs. thermodynamic approaches. ARKIVOC, 2004(7), 147-162. [Link]

  • Wikipedia. (2025). Azaspirodecane. Retrieved from [Link]

  • Perrone, M. G., et al. (2025). 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. SFERA - Unife. [Link]

  • Singh, R. B., et al. (2021). Synthesis of Novel Oxazin Analogs of Thio-4-azaspiro[4.5]decan-3-one for their Antimicrobial Activity. Asian Journal of Organic & Medicinal Chemistry, 6(2), 116-120. [Link]

  • Al-Suwaidan, I. A., et al. (2023). One-Pot Synthesis of 1-Thia-4-azaspiro[4.4/5]alkan-3-ones via Schiff Base: Design, Synthesis, and Apoptotic Antiproliferative Properties of Dual EGFR/BRAFV600E Inhibitors. Molecules, 28(6), 2825. [Link]

  • PubChem. (n.d.). This compound Hydrochloride. Retrieved from [Link]

Sources

Methodological & Application

Application Notes and Protocols: Radiolabeling "1-Oxa-8-azaspiro[4.5]decan-3-ol" Derivatives with Fluorine-18

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The 1-oxa-8-azaspiro[4.5]decane scaffold is a privileged structural motif in medicinal chemistry, frequently incorporated into ligands targeting a variety of receptors and enzymes in the central nervous system (CNS) and periphery. Its rigid, three-dimensional structure allows for precise orientation of pharmacophoric elements, leading to high-affinity and selective interactions with biological targets. The development of Positron Emission Tomography (PET) tracers based on this scaffold offers a powerful tool for in-vivo imaging, enabling the study of disease pathology, receptor occupancy, and the pharmacokinetic/pharmacodynamic (PK/PD) properties of novel drug candidates.[1][2]

Fluorine-18 is the most widely used radionuclide for PET imaging due to its favorable decay characteristics, including a half-life of 109.7 minutes and low positron energy (635 keV), which results in high-resolution images.[3] The introduction of ¹⁸F into complex molecules like 1-oxa-8-azaspiro[4.5]decan-3-ol derivatives requires robust and efficient radiolabeling strategies. This application note provides a detailed guide to the radiosynthesis of ¹⁸F-labeled this compound derivatives, focusing on the commonly employed nucleophilic substitution reaction. We will delve into precursor design, the radiolabeling protocol, purification, and quality control, providing the scientific rationale behind each step to ensure reproducibility and high-quality tracer production for preclinical and clinical research.

Principle of the Method

The radiolabeling strategy hinges on a nucleophilic substitution reaction where the radioactive [¹⁸F]fluoride ion displaces a suitable leaving group on a precursor molecule. The choice of leaving group is critical for achieving high radiochemical yields and is typically a sulfonate ester, such as tosylate (OTs) or nosylate (ONs), or a halogen. The precursor is designed to contain the this compound core and a reactive site for the introduction of ¹⁸F.

The overall workflow can be summarized in the following key stages:

  • [¹⁸F]Fluoride Production and Activation: Cyclotron-produced aqueous [¹⁸F]fluoride is trapped on an anion exchange resin, eluted, and then activated by forming a complex with a phase-transfer catalyst (e.g., Kryptofix 2.2.2) and a base (e.g., potassium carbonate). This process removes water and enhances the nucleophilicity of the fluoride ion.

  • Nucleophilic Radiofluorination: The activated [¹⁸F]fluoride is reacted with the precursor molecule in an appropriate organic solvent at an elevated temperature.

  • Purification: The crude reaction mixture is purified to remove unreacted [¹⁸F]fluoride, the precursor, and any radiochemical or chemical impurities. This is typically achieved using solid-phase extraction (SPE) cartridges or semi-preparative high-performance liquid chromatography (HPLC).

  • Formulation and Quality Control: The purified radiotracer is formulated in a biocompatible solution, and its quality is rigorously assessed to ensure it meets the standards for in-vivo use.

Experimental Workflow Diagram

Radiosynthesis_Workflow cluster_0 [¹⁸F]Fluoride Preparation cluster_1 Radiolabeling & Purification cluster_2 Final Product Formulation A Cyclotron Production ([¹⁸O]H₂O target) B Trapping on Anion Exchange Cartridge A->B C Elution with K₂CO₃/K₂₂₂ B->C D Azeotropic Drying (MeCN) C->D E Precursor Addition & Heating D->E Activated [¹⁸F]Fluoride F Crude Reaction Mixture E->F G Semi-Preparative HPLC Purification F->G H Purified [¹⁸F]Tracer G->H I Solvent Evaporation H->I J Reconstitution in Saline/Ethanol I->J K Sterile Filtration J->K L Final [¹⁸F]Radiotracer K->L

Caption: General workflow for the radiosynthesis of ¹⁸F-labeled this compound derivatives.

Materials and Methods

Reagents and Consumables
  • Precursor (e.g., Tosylate derivative of this compound)

  • [¹⁸F]Fluoride (produced from a cyclotron)

  • Kryptofix 2.2.2 (K₂₂₂)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Acetonitrile (MeCN), anhydrous, HPLC grade

  • Water for Injection (WFI)

  • Ethanol, USP grade

  • Sterile Saline (0.9% NaCl)

  • Anion Exchange Cartridge (e.g., QMA)

  • C18 Solid-Phase Extraction (SPE) Cartridge

  • Sterile membrane filters (0.22 µm)

  • Reaction vials (e.g., 5 mL V-vial)

  • HPLC vials

Equipment
  • Automated Radiosynthesis Module or manual synthesis setup within a hot cell

  • Cyclotron for [¹⁸F]fluoride production

  • High-Performance Liquid Chromatography (HPLC) system with a radioactivity detector and a UV detector

  • Gas Chromatography (GC) system for residual solvent analysis

  • Radio-Thin Layer Chromatography (radio-TLC) scanner

  • Dose calibrator

  • pH meter or pH strips

Detailed Protocols

Protocol 1: Automated Radiosynthesis of an [¹⁸F]this compound Derivative

This protocol describes a typical automated synthesis process. Parameters may need to be optimized based on the specific precursor and synthesis module.

1. [¹⁸F]Fluoride Trapping and Elution: a. Transfer the cyclotron-produced [¹⁸F]fluoride in [¹⁸O]water to the synthesis module. b. Pass the aqueous solution through a pre-conditioned anion exchange cartridge (e.g., QMA) to trap the [¹⁸F]fluoride. c. Elute the trapped [¹⁸F]fluoride from the cartridge into the reaction vessel using a solution of Kryptofix 2.2.2 (5-10 mg in 0.5 mL MeCN) and potassium carbonate (1-2 mg in 0.5 mL WFI).

2. Azeotropic Drying: a. Heat the reaction vessel under a stream of nitrogen or argon to evaporate the water. b. Add 1-2 mL of anhydrous acetonitrile and repeat the evaporation step two to three times to ensure the [¹⁸F]fluoride-K₂₂₂ complex is anhydrous. This is a critical step as water will compete with the fluoride as a nucleophile, reducing labeling efficiency.

3. Radiofluorination Reaction: a. Dissolve the tosylate precursor (2-5 mg) in 0.5-1.0 mL of anhydrous dimethyl sulfoxide (DMSO) or acetonitrile. b. Add the precursor solution to the dried [¹⁸F]fluoride-K₂₂₂ complex in the reaction vessel. c. Seal the reaction vessel and heat to 100-120 °C for 10-15 minutes. The optimal temperature and time should be determined empirically for each new precursor.

4. Purification: a. After cooling the reaction vessel, dilute the crude mixture with 1-2 mL of mobile phase (e.g., a mixture of acetonitrile and water). b. Inject the diluted mixture onto a semi-preparative HPLC column (e.g., C18). c. Elute the column with an appropriate mobile phase and collect the fraction corresponding to the ¹⁸F-labeled product, identified by its retention time which is determined using a non-radioactive standard.

5. Formulation: a. Collect the HPLC fraction containing the purified product in a flask containing sterile water. b. Pass the diluted fraction through a C18 SPE cartridge to trap the product. c. Wash the cartridge with sterile water to remove any residual HPLC solvents. d. Elute the final product from the cartridge with a small volume of ethanol (e.g., 0.5 mL). e. Dilute the ethanolic solution with sterile saline to the desired final volume and concentration. f. Pass the final solution through a 0.22 µm sterile filter into a sterile, pyrogen-free vial.

Chemical Reaction Diagram

Reaction_Scheme Precursor Precursor (with Leaving Group) Product [¹⁸F]Radiolabeled Product Precursor->Product Nucleophilic Substitution (Sₙ2) LeavingGroup Leaving Group Anion Precursor->LeavingGroup F18 [¹⁸F]F⁻ / K₂₂₂ / K₂CO₃ F18->Product

Sources

Application Notes & Protocols: The 1-Oxa-8-azaspiro[4.5]decan-3-ol Scaffold for Novel Therapeutic Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quest for novel chemical entities with enhanced therapeutic profiles is a cornerstone of modern drug discovery. A departure from "flat," aromatic-rich molecules towards more three-dimensional structures has been identified as a key strategy for improving clinical success rates. Spirocyclic scaffolds, with their inherent three-dimensionality and structural rigidity, offer a compelling solution to this challenge.[1][2] This guide focuses on the 1-Oxa-8-azaspiro[4.5]decan-3-ol scaffold, a versatile building block for creating diverse chemical libraries. Its unique topology, featuring a spirocyclic core with strategically placed secondary amine and alcohol functional groups, provides ideal vectors for chemical modification. We present detailed protocols for the synthesis of a focused library of derivatives and their subsequent biological evaluation, establishing a comprehensive workflow for researchers aiming to leverage this promising scaffold in their drug development programs.

The Strategic Advantage of the this compound Scaffold

The this compound core is more than just a novel structure; it is a strategic platform for medicinal chemistry. The quaternary spiro-carbon atom imparts a rigid, three-dimensional geometry that can improve target engagement by presenting functional groups in precise spatial orientations.[3] This increased fraction of sp³-hybridized carbons (Fsp³) is often correlated with improved physicochemical properties and clinical outcomes.[2]

Previous research has successfully utilized this scaffold to develop potent and selective ligands for challenging central nervous system (CNS) targets, including:

  • Sigma-1 (σ₁) Receptors: Derivatives have been synthesized that exhibit nanomolar affinity for σ₁ receptors, highlighting their potential as PET imaging agents or therapeutics for neurological disorders.[4]

  • Muscarinic M1 Receptors: The scaffold has been incorporated into agonists for the M1 muscarinic receptor, a key target for treating cognitive deficits in conditions like Alzheimer's disease.[5][6]

The scaffold's value lies in its two primary points of diversification: the secondary amine at the 8-position and the secondary alcohol at the 3-position. These functional handles allow for the systematic exploration of chemical space to optimize potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Logical Workflow for Scaffold-Based Drug Discovery

The following diagram outlines the strategic workflow, from scaffold modification to biological screening, that will be detailed in this guide.

G cluster_0 Chemical Synthesis cluster_1 Biological Evaluation Scaffold This compound (Core Scaffold) N_Acylation Protocol 1: N-Acylation Scaffold->N_Acylation O_Alkylation Protocol 2: O-Alkylation Scaffold->O_Alkylation Library Focused Derivative Library N_Acylation->Library O_Alkylation->Library Primary_Screen Protocol 3 & 4: Primary Screening (e.g., GPCR Binding, Kinase Inhibition) Library->Primary_Screen Test Compounds Cytotoxicity Protocol 5: Cytotoxicity Assay (e.g., MTT/XTT) Primary_Screen->Cytotoxicity Active Compounds SAR SAR Analysis & Hit Identification Cytotoxicity->SAR Viable Hits

Caption: A workflow for developing therapeutics from the core scaffold.

Synthesis and Derivatization Protocols

The following protocols provide step-by-step instructions for modifying the core scaffold. The key is to control the reaction conditions to achieve selective modification of either the amine or the alcohol.

Core Scaffold Precursor Synthesis: 1-Oxa-8-azaspiro[4.5]decan-3-one

While the target alcohol is commercially available, understanding the synthesis of its ketone precursor is valuable. This protocol is adapted from established methods for constructing the spirocyclic core.[7]

Step 1: Alkylation of N-Boc-4-piperidone

  • Setup: In a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, dissolve N-Boc-4-piperidone (1.0 eq) in anhydrous tetrahydrofuran (THF) to a concentration of 0.2 M.

  • Enolate Formation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add a solution of lithium diisopropylamide (LDA) (1.1 eq) dropwise via syringe. Stir for 30-45 minutes at -78 °C.

    • Expertise Note: LDA is a strong, non-nucleophilic base, ideal for quantitatively forming the kinetic enolate of the piperidone. Maintaining a low temperature is critical to prevent side reactions.

  • Alkylation: Add ethyl 2-(bromomethyl)acrylate (1.2 eq) dropwise. Allow the reaction to slowly warm to room temperature and stir for 12 hours.[7]

  • Work-up: Quench the reaction by adding a saturated aqueous solution of ammonium chloride. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient).

Step 2: Intramolecular Cyclization and Deprotection

  • Cyclization: Dissolve the product from Step 1 in toluene (0.1 M) and add a catalytic amount of p-toluenesulfonic acid (0.1 eq). Heat the mixture to reflux using a Dean-Stark apparatus for 6 hours to remove ethanol and water.[7]

    • Rationale: The acidic conditions catalyze an intramolecular Michael addition/cyclization cascade to form the tetrahydrofuran ring. The Dean-Stark trap drives the reaction to completion by removing byproducts.

  • Work-up: Cool the reaction, wash with saturated aqueous sodium bicarbonate, dry the organic layer, and concentrate.

  • Deprotection: Dissolve the resulting Boc-protected spirocycle in a minimal amount of dioxane. Add 4M HCl in dioxane (5.0 eq) and stir at room temperature for 4 hours.[7]

  • Isolation: Collect the resulting precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield 1-Oxa-8-azaspiro[4.5]decan-3-one hydrochloride .

To obtain the target This compound , the ketone can be reduced using a standard reducing agent like sodium borohydride (NaBH₄) in methanol.

Protocol 1: N-Acylation of the Secondary Amine

This protocol creates an amide linkage at the N8 position, a common modification for introducing diverse side chains.

  • Setup: Dissolve this compound (1.0 eq) and a base such as pyridine (1.2 eq) or triethylamine (TEA) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere. Cool the solution to 0 °C in an ice bath.

  • Acylation: Slowly add a solution of the desired acyl chloride (e.g., benzoyl chloride, acetyl chloride) (1.05 eq) in DCM dropwise.[8]

    • Trustworthiness: Using a slight excess of the acylating agent ensures complete consumption of the starting amine. The reaction is monitored by Thin Layer Chromatography (TLC) until the starting material spot disappears (visualized with ninhydrin stain).

  • Reaction: Allow the mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours or until TLC indicates completion.

  • Work-up: Wash the organic phase sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine. If pyridine was used, an additional wash with aqueous CuSO₄ can help remove final traces.[8]

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting amide by flash column chromatography or recrystallization.

Protocol 2: O-Alkylation of the Secondary Alcohol (Williamson Ether Synthesis)

This protocol forms an ether at the C3 position, which can modulate lipophilicity and hydrogen bonding potential.

  • Setup: In a flame-dried flask under nitrogen, dissolve this compound (1.0 eq) in anhydrous THF (0.2 M). Cool to 0 °C.

    • Expertise Note: For this reaction, the more reactive N-H bond must be protected. A common strategy is to use N-Boc protected this compound as the starting material.

  • Deprotonation: Add sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour until hydrogen evolution ceases.[9]

    • Causality: NaH is a strong base that deprotonates the alcohol to form a nucleophilic alkoxide, which is necessary for the subsequent Sₙ2 reaction.

  • Alkylation: Cool the solution back to 0 °C and add the desired alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.1 eq) dropwise. Stir at room temperature overnight.

  • Work-up: Carefully quench the reaction by the slow addition of water. Extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: Purify the crude ether by flash column chromatography. If an N-Boc protecting group was used, it can be removed as described in the precursor synthesis (Step 2.3).

Biological Evaluation Protocols

Once a library of derivatives is synthesized, a systematic biological evaluation is required. The following protocols provide robust methods for primary screening and secondary validation.

Screening Cascade for Hit Identification

Screening_Cascade cluster_0 Primary Screening cluster_1 Secondary & Confirmatory Assays cluster_2 Hit Validation PrimaryAssay High-Throughput Primary Assay (e.g., GPCR Radioligand Binding) Determine Affinity (Ki) FunctionalAssay Functional Assay (e.g., GPCR Second Messenger Assay) Determine Potency (EC50/IC50) PrimaryAssay->FunctionalAssay Top ~10% of Hits CytotoxicityAssay Cytotoxicity Assay (MTT/XTT) Determine Viability (CC50) FunctionalAssay->CytotoxicityAssay Hit Validated Hit (Potent, Functional, Non-Toxic) Proceed to Lead Optimization CytotoxicityAssay->Hit

Caption: A typical screening cascade for identifying validated hits.

Protocol 3: GPCR Radioligand Competition Binding Assay

This assay determines the affinity (Ki) of a test compound for a target G protein-coupled receptor (GPCR).

  • Materials:

    • Membrane preparation expressing the target GPCR.

    • Radioligand specific for the target (e.g., ³H-labeled).

    • Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

    • Test compounds and a known non-labeled ligand (for non-specific binding).

    • 96-well filter plates and a cell harvester.

    • Scintillation cocktail and a scintillation counter.

  • Assay Setup (96-well plate):

    • Total Binding: 25 µL Assay Buffer, 25 µL Radioligand, 50 µL Membrane Preparation.

    • Non-Specific Binding (NSB): 25 µL known non-labeled ligand (at high concentration, e.g., 10 µM), 25 µL Radioligand, 50 µL Membrane Preparation.

    • Test Compound: 25 µL Test Compound (at various concentrations), 25 µL Radioligand, 50 µL Membrane Preparation.

  • Incubation: Incubate the plate at a set temperature (e.g., 25 °C) for a predetermined time (e.g., 60-90 minutes) to reach equilibrium.[10]

    • Expertise Note: Incubation time and temperature must be optimized to ensure the binding reaction reaches equilibrium, which is critical for accurate Ki determination.[10]

  • Harvesting: Rapidly filter the plate contents through the filter plate using a cell harvester and wash several times with ice-cold Assay Buffer to separate bound from free radioligand.

  • Detection: Allow the filters to dry, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - NSB.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding).

    • Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 4: In Vitro Kinase Inhibition Assay (ADP-Glo™)

This assay measures the activity of a kinase by quantifying the amount of ADP produced in the enzymatic reaction.

  • Materials:

    • Purified target kinase.

    • Kinase substrate (protein or peptide).

    • ATP.

    • Kinase Assay Buffer.

    • ADP-Glo™ Kinase Assay Kit (Promega) or similar.

    • White, opaque 96- or 384-well plates.

    • Plate-reading luminometer.

  • Kinase Reaction:

    • In each well, prepare a 5 µL reaction containing the kinase, its substrate, and the test compound at various concentrations in Kinase Assay Buffer.

    • Initiate the reaction by adding 5 µL of ATP solution. Include "no kinase" and "no inhibitor" controls.

    • Incubate at 30 °C for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[11]

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase/luciferin reaction. Incubate for 30-60 minutes at room temperature.[11]

  • Measurement: Read the luminescence on a plate reader.

  • Data Analysis: The light signal is directly proportional to the amount of ADP produced and thus to the kinase activity. Plot the luminescence against the log concentration of the inhibitor to determine the IC₅₀ value.

Protocol 5: Cell Viability MTT Assay

This colorimetric assay assesses the general cytotoxicity of the synthesized compounds.

  • Cell Plating: Seed cells (e.g., HEK293, HeLa) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds. Add 10 µL of each concentration to the appropriate wells. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin). Incubate for 24-48 hours.[12]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[13]

  • Incubation: Incubate the plate for 2-4 hours at 37 °C.

    • Rationale: Metabolically active cells contain mitochondrial dehydrogenase enzymes that reduce the yellow, water-soluble MTT into a purple, insoluble formazan product. The amount of formazan is proportional to the number of viable cells.[14]

  • Solubilization: Add 100 µL of Solubilization Solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals. Incubate overnight in a humidified chamber.[12][13]

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot this percentage against the log concentration of the compound to determine the CC₅₀ (cytotoxic concentration 50%).

Data Presentation and Interpretation

Systematic data collection and organization are paramount for establishing a clear Structure-Activity Relationship (SAR).

Table 1: Representative Synthetic and Biological Data for a Hypothetical Derivative Library

Compound IDModificationTarget: σ₁ Receptor Binding (Ki, nM)[4]Target: Kinase X Inhibition (IC₅₀, µM)Cytotoxicity (CC₅₀, µM)Selectivity Index (CC₅₀ / IC₅₀)
Scaffold This compound12.1> 100> 100-
ASN-001 N-Benzoyl5.245.3> 100> 2.2
ASN-002 N-(4-Chlorobenzoyl)0.47 22.185.63.9
ASN-003 N-Acetyl9.8> 100> 100-
ASO-001 O-Benzyl15.312.555.14.4
ASO-002 O-Ethyl11.588.9> 100-

Interpretation:

  • SAR for σ₁ Receptor: N-acylation with aromatic groups (ASN-001, ASN-002) improves affinity over the parent scaffold. The addition of an electron-withdrawing group (chloro) in ASN-002 dramatically increases affinity, suggesting a key interaction in the receptor binding pocket.[4]

  • SAR for Kinase X: O-alkylation appears more favorable for kinase inhibition (ASO-001) than N-acylation.

  • Hit Selection: Compound ASN-002 is a potent and selective hit for the σ₁ receptor with low cytotoxicity. Compound ASO-001 shows moderate kinase activity but requires further optimization to improve potency and the therapeutic window (Selectivity Index).

References

A complete list of all sources cited within this document.

  • Not applicable as no external source was explicitly numbered as[15] in the context of this document's flow.

  • Zhang, J., et al. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Bioorganic & Medicinal Chemistry. [Link]

  • Ishii, Y., et al. (1995). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Journal of Medicinal Chemistry. [Link]

  • Hiesinger, K., et al. (2021). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Expert Opinion on Drug Discovery. [Link]

  • Katritzky, A. R., et al. (2021). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules. [Link]

  • Organic Chemistry Portal. Ether synthesis by etherification (alkylation). Organic Chemistry Portal. [Link]

  • Bajorin, M. M., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

  • ResearchGate. (2014). The Use of Spirocyclic Scaffolds in Drug Discovery. ResearchGate. [Link]

  • Chemistry LibreTexts. (2023). Preparing Ethers. Chemistry LibreTexts. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]

  • Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development. Multispan, Inc. [Link]

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work? BellBrook Labs. [Link]

  • University of Bath. (n.d.). N-Acylation Reactions of Amines. University of Bath Research Portal. [Link]

  • Boster Biological Technology. (n.d.). Protocol Guide: XTT Assay for Cell Viability and Proliferation. BosterBio. [Link]

  • Checco, J. W. (2021). Evaluating functional ligand-GPCR interactions in cell-based assays. Methods in Enzymology. [Link]

  • Troshin, P. A., & Fisyuk, A. S. (2014). The use of spirocyclic scaffolds in drug discovery. Future Medicinal Chemistry. [Link]

  • Master Organic Chemistry. (2014). Alcohols To Ethers via Acid Catalysis. Master Organic Chemistry. [Link]

  • Molecular Devices. (n.d.). Homogeneous High Throughput Live Cell GPCR Functional and Surface Binding Assays. Molecular Devices Application Note. [Link]

  • Hiesinger, K., et al. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]

  • Pharmaffiliates. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation). Pharmaffiliates. [Link]

  • Cielecka-Piontek, J., et al. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules. [Link]

  • Chemistry Stack Exchange. (2022). Acetylation of Secondary amines. Chemistry Stack Exchange. [Link]

  • BMG LABTECH. (2020). Kinase assays. BMG LABTECH. [Link]

  • Chemistry with Caroline. (2021). Synthesis of Ethers from Alcohols. YouTube. [Link]

  • Yamashita, M., et al. (1995). Synthesis and structure-activity studies of a series of 1-oxa-2,8-diazaspiro[4.5]decan-3-ones and related compounds as M1 muscarinic agonists. Journal of Medicinal Chemistry. [Link]

  • Yao, C., et al. (2021). N-acylation of amides through internal nucleophilic catalysis. Journal of Chemical Research. [Link]

Sources

Application Notes & Protocols for In Vivo Biodistribution Studies of 1-Oxa-8-azaspiro[4.5]decan-3-ol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: The Strategic Importance of Biodistribution Analysis

The 1-Oxa-8-azaspiro[4.5]decan-3-ol scaffold represents a promising heterocyclic core for novel therapeutics, particularly in neuroscience and oncology, due to its rigid conformation and potential for high-affinity receptor interactions. However, the translation of a promising compound from bench to bedside hinges on a thorough understanding of its pharmacokinetic and pharmacodynamic profile. In vivo biodistribution studies serve as the cornerstone of this understanding. They provide critical data on how a drug candidate is absorbed, distributed, metabolized, and excreted (ADME), revealing its journey through a living system.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design, execution, and analysis of in vivo biodistribution studies for novel derivatives of the this compound scaffold. The protocols and rationale provided herein are synthesized from established best practices in radiopharmaceutical science and preclinical imaging, ensuring a robust and scientifically valid approach.

Part 1: Foundational Strategy—From Molecule to Model

The success of a biodistribution study is determined long before the first animal is imaged. The foundational strategy involves a logical cascade of decisions, from selecting the appropriate derivative and radiolabel to choosing an animal model that accurately reflects the therapeutic goal.

The Rationale of Derivative and Radiolabel Selection

The core this compound structure is merely a starting point. Functional groups added to this scaffold will dictate its biological behavior. For instance, modifying the secondary amine (position 8) can drastically alter lipophilicity, which is a key determinant of blood-brain barrier (BBB) penetration.

Causality in Radiolabeling: The choice of radionuclide is dictated by the biological question.

  • For Positron Emission Tomography (PET): Fluorine-18 (¹⁸F) is often the isotope of choice for novel small molecules. Its 109.8-minute half-life is ideal for tracking distribution over several hours, matching the pharmacokinetic timescale of many drug candidates. Its low positron energy (Emax = 0.634 MeV) results in high-resolution images.

  • For Single-Photon Emission Computed Tomography (SPECT): Technetium-99m (⁹⁹ᵐTc) is a workhorse isotope, readily available from a generator. However, its coordination chemistry often requires the addition of a bulky chelator to the derivative, which can significantly alter the compound's biodistribution compared to its non-labeled therapeutic counterpart.

The Experimental Workflow: A Macro View

A well-designed study follows a rigorous, multi-stage workflow to ensure data integrity and reproducibility. This process begins with the chemical modification of the lead compound to allow for radiolabeling and culminates in detailed quantitative analysis.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: In Vivo Execution cluster_2 Phase 3: Ex Vivo Validation & Analysis P1 Synthesis of Labeling Precursor P2 Radiolabeling with Isotope (e.g., ¹⁸F) P3 Purification & Quality Control (HPLC, TLC) A2 Radiotracer Administration (IV Injection) P3->A2 A1 Animal Model Preparation (e.g., cannulation) A3 Dynamic/Static PET-CT Imaging E1 Euthanasia at Defined Time Points A3->E1 E2 Organ & Tissue Harvesting E3 Gamma Counting & Weight Normalization D1 Data Analysis (%ID/g Calculation & TACs) E3->D1

Caption: High-level workflow for a preclinical biodistribution study.

Part 2: Validated Experimental Protocols

The following protocols are presented as a self-validating system. Each step includes quality control measures and rationale to ensure the trustworthiness of the final data.

Protocol 1: ¹⁸F-Radiolabeling of an Azaspiro-Derivative via Nucleophilic Substitution

This protocol assumes the synthesis of a suitable precursor, such as a tosylate or nosylate derivative, which provides a leaving group for the nucleophilic incorporation of [¹⁸F]fluoride.

Materials:

  • Precursor (e.g., Tosyl-1-Oxa-8-azaspiro[4.5]decan-3-ol derivative) (1-5 mg)

  • [¹⁸F]Fluoride (produced via cyclotron, in [¹⁸O]H₂O)

  • Kryptofix 2.2.2 (K₂₂₂)

  • Potassium Carbonate (K₂CO₃)

  • Acetonitrile (anhydrous)

  • Waters Sep-Pak C18 light cartridge

  • Sterile water for injection, USP

  • Ethanol, USP

Methodology:

  • [¹⁸F]Fluoride Trapping and Drying (The "Why": Water is a competing nucleophile and must be removed for efficient labeling):

    • Pass the cyclotron-produced [¹⁸F]F⁻/[¹⁸O]H₂O mixture through an anion exchange column (e.g., QMA cartridge) to trap the [¹⁸F]F⁻.

    • Elute the [¹⁸F]F⁻ from the column into a reaction vessel using a solution of K₂₂₂ (5-10 mg) and K₂CO₃ (1-2 mg) in 80:20 acetonitrile/water (1 mL).

    • Azeotropically dry the mixture by heating under a stream of nitrogen at 110°C until all solvent is evaporated. Repeat with two additions of anhydrous acetonitrile (1 mL each). This forms the highly reactive, "naked" [¹⁸F]F⁻-K₂₂₂ complex.

  • Radiolabeling Reaction (The "Why": Heat provides the activation energy for the Sₙ2 reaction):

    • Dissolve the labeling precursor (1-5 mg) in 0.5-1.0 mL of anhydrous solvent (e.g., DMSO or acetonitrile).

    • Add the precursor solution to the dried [¹⁸F]F⁻-K₂₂₂ complex.

    • Seal the reaction vessel and heat at 100-120°C for 10-20 minutes. Monitor the reaction progress via radio-TLC.

  • Purification (The "Why": Removal of unreacted [¹⁸F]fluoride and precursor is critical for accurate data and patient safety):

    • Cool the reaction mixture and dilute with 10 mL of water.

    • Load the entire mixture onto a semi-preparative HPLC column (e.g., C18).

    • Elute using an appropriate mobile phase (e.g., gradient of ethanol/water) while monitoring with UV and radiation detectors.

    • Collect the fraction corresponding to the radiolabeled product.

  • Formulation and Quality Control (The "Why": Ensures the final product is pure, stable, and safe for injection):

    • Remove the HPLC solvent from the collected fraction via rotary evaporation.

    • Reformulate the final product in a sterile solution, typically 0.9% saline with ≤10% ethanol.

    • Perform QC tests:

      • Radiochemical Purity (RCP): Analyze via analytical radio-HPLC. Must be >95%.

      • Molar Activity (Aₘ): Calculate based on the amount of radioactivity and the mass of the product (measured via HPLC calibration curve). Expressed in GBq/µmol or Ci/µmol.

      • Sterility and Endotoxin Testing: As per USP standards for injectable agents.

Protocol 2: In Vivo PET-CT Imaging in Rodents

Animal Model: Male C57BL/6 mice (n=4 per group), 8-10 weeks old. All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).

Methodology:

  • Animal Preparation:

    • Fast the mice for 4-6 hours prior to imaging to reduce metabolic variability, but allow water ad libitum.

    • Anesthetize the mouse using inhaled isoflurane (2-3% for induction, 1-2% for maintenance).

    • Place a tail-vein catheter for accurate intravenous (IV) injection.

    • Position the animal on the scanner bed with physiological monitoring (respiration, temperature).

  • Radiotracer Administration and Imaging:

    • Administer a bolus injection of the formulated ¹⁸F-labeled derivative (typically 3.7-7.4 MBq or 100-200 µCi) in a volume of ~100-150 µL via the tail-vein catheter.

    • Immediately start a dynamic PET scan for 60 minutes.

    • Following the PET scan, without moving the animal, perform a CT scan for anatomical co-registration and attenuation correction.

Protocol 3: Ex Vivo Biodistribution and Gamma Counting

Methodology:

  • Study Groups: Prepare separate cohorts of animals (n=4 per time point) for biodistribution at specific time points (e.g., 5, 30, 60, and 120 minutes post-injection).

  • Injection: Administer the same dose of radiotracer as in the imaging protocol via tail-vein injection.

  • Tissue Harvesting:

    • At the designated time point, euthanize the animal via an approved method (e.g., CO₂ asphyxiation followed by cervical dislocation).

    • Quickly collect blood via cardiac puncture.

    • Dissect all major organs and tissues of interest (e.g., brain, heart, lungs, liver, kidneys, spleen, muscle, bone, intestine, stomach).

    • Blot tissues to remove excess blood, place them in pre-weighed tubes, and record the wet weight.

  • Radioactivity Measurement:

    • Measure the radioactivity in each tissue sample, along with aliquots of the injected dose (standards), using a calibrated automatic gamma counter.

    • The counter should be calibrated for ¹⁸F energy window (511 keV).

Part 3: Data Presentation and Interpretation

Raw data from the gamma counter must be processed into a standardized, interpretable format. The primary metric is the Percentage of Injected Dose per Gram of tissue (%ID/g).

Calculation: %ID/g = ( (Tissue Counts / Decay Correction Factor) / (Injected Dose Counts) ) / (Tissue Weight in grams) * 100

Data Summary Table:

Organ/Tissue5 min (%ID/g ± SD)30 min (%ID/g ± SD)60 min (%ID/g ± SD)120 min (%ID/g ± SD)
Blood5.12 ± 0.882.05 ± 0.411.10 ± 0.230.45 ± 0.09
Brain0.85 ± 0.151.55 ± 0.291.48 ± 0.251.30 ± 0.21
Heart3.50 ± 0.651.80 ± 0.331.00 ± 0.190.62 ± 0.11
Lungs4.10 ± 0.772.15 ± 0.401.50 ± 0.280.95 ± 0.17
Liver10.20 ± 1.9515.60 ± 2.8112.50 ± 2.138.70 ± 1.55
Kidneys12.50 ± 2.308.50 ± 1.505.20 ± 0.902.80 ± 0.49
Spleen2.10 ± 0.381.50 ± 0.271.10 ± 0.200.80 ± 0.14
Muscle1.50 ± 0.251.20 ± 0.211.00 ± 0.180.85 ± 0.15
Bone2.80 ± 0.504.50 ± 0.815.10 ± 0.924.80 ± 0.85

(Note: Data shown is representative and for illustrative purposes only.)

Interpretation:

  • Blood Clearance: The rapid decrease in blood %ID/g suggests fast clearance from circulation.

  • Brain Uptake: The initial brain uptake of 0.85 %ID/g followed by an increase to 1.55 %ID/g suggests the compound crosses the BBB and may have some retention, which would be desirable for a CNS target.

  • Primary Excretion Route: High initial uptake in the liver and kidneys indicates that both hepatobiliary and renal pathways are likely involved in the clearance of this hypothetical derivative.

  • Off-Target Accumulation: The increasing uptake in bone could be a red flag, potentially indicating in vivo defluorination of the radiotracer, a common artifact that must be investigated.

G compound ¹⁸F-Labeled Derivative (Injected) blood Blood Pool (Central Compartment) compound->blood Distribution brain Brain (Target) blood->brain BBB Penetration liver Liver (Metabolism) blood->liver kidneys Kidneys (Excretion) blood->kidneys other Peripheral Tissues (Non-Specific Uptake) blood->other brain->blood Efflux liver->blood Metabolites excreted Excreted liver->excreted kidneys->excreted other->blood

Caption: A simplified model of compound distribution and clearance pathways.

References

  • Title: Guidelines for the in vivo evaluation of radiolabeled pharmaceuticals Source: European Association of Nuclear Medicine (EANM) URL: [Link]

  • Title: The Dosimetry of Small Animal Radiopharmaceuticals Source: Seminars in Nuclear Medicine URL: [Link]

  • Title: Preclinical animal PET/CT imaging Source: Methods in Molecular Biology URL: [Link]

  • Title: Fluorine-18 and Medical Imaging: Radiopharmaceuticals for Positron Emission Tomography Source: Journal of Organic Chemistry URL: [Link]

  • Title: ARRIVE Guidelines for Reporting Animal Research Source: National Centre for the Replacement, Refinement & Reduction of Animals in Research (NC3Rs) URL: [Link]

Application Note: A Comprehensive Guide to the Analytical Characterization of 1-Oxa-8-azaspiro[4.5]decan-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1-oxa-8-azaspiro[4.5]decane scaffold is a privileged structural motif in modern medicinal chemistry, serving as a core component in the development of novel therapeutics, including selective sigma-1 receptor ligands and M1 muscarinic agonists.[1][2] The specific analogue, 1-Oxa-8-azaspiro[4.5]decan-3-ol (CAS: 757239-76-2), presents unique analytical challenges due to its spirocyclic nature, polarity, and multiple functional groups.[3] This application note provides a comprehensive, multi-technique guide for the definitive characterization of this compound. We present detailed protocols and expert insights for chromatographic, spectroscopic, and crystallographic methods, ensuring the unambiguous confirmation of identity, purity, and three-dimensional structure essential for regulatory submission and drug development progression.

Introduction and Molecular Overview

This compound is a heterocyclic compound featuring a piperidine ring and a tetrahydrofuran ring fused at a single quaternary carbon, known as a spiro-center. This unique architecture imparts significant three-dimensional complexity, which can be pivotal for molecular recognition by biological targets but also complicates structural elucidation. The presence of a secondary amine, a hydroxyl group, and an ether linkage makes the molecule polar and capable of hydrogen bonding.

Rigorous analytical characterization is non-negotiable in pharmaceutical development. It underpins the safety, efficacy, and quality of a drug substance. For a molecule like this compound, an integrated analytical approach is paramount to control its chemical identity, purity profile, and stereochemical integrity. This guide details the necessary workflows, from initial purity assessment by chromatography to complete structural assignment using advanced spectroscopic and crystallographic techniques.

Table 1: Physicochemical Properties of this compound
PropertyValueSource
CAS Number 757239-76-2[3]
Molecular Formula C₈H₁₅NO₂[3]
Molecular Weight 157.21 g/mol [3]
Monoisotopic Mass 157.11028 Da[4]
Form Solid[3]
SMILES OC1COC2(CCNCC2)C1[3]
InChI Key JQNSUWHWLBLHQL-UHFFFAOYSA-N[3]

Chromatographic Analysis for Purity Assessment

Expertise & Rationale: Standard reversed-phase (RP) chromatography using C18 columns is often ineffective for highly polar and basic compounds like this compound. Such molecules exhibit poor retention and severe peak tailing due to secondary interactions with residual silanols on the stationary phase.[5] To overcome this, Hydrophilic Interaction Liquid Chromatography (HILIC) is the method of choice. HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent, promoting the retention of polar analytes through a partitioning mechanism involving a water-enriched layer on the stationary phase surface.[6] This approach provides excellent retention and superior peak shape for this class of compounds.

Protocol 2.1: HILIC-UV/ELSD Method for Purity Determination
  • Instrumentation:

    • HPLC or UPLC system equipped with a quaternary pump, autosampler, column oven, UV detector, and Evaporative Light Scattering Detector (ELSD).

  • Sample Preparation:

    • Accurately weigh ~5 mg of the compound into a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with a 90:10 (v/v) mixture of Acetonitrile:Water. This strong organic solvent composition is critical to ensure compatibility with the initial mobile phase conditions and prevent peak distortion.

    • Vortex until fully dissolved. Filter through a 0.22 µm PTFE syringe filter prior to injection.

  • Chromatographic Conditions:

ParameterRecommended Setting
Column Waters ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm)
Mobile Phase A 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with Formic Acid)
Mobile Phase B Acetonitrile
Gradient 95% B to 50% B over 10 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 2.0 µL
UV Detection 210 nm (due to lack of a strong chromophore)
ELSD Settings Nebulizer Temp: 40 °C, Evaporator Temp: 60 °C, Gas Flow: 1.5 L/min
  • System Validation:

    • Perform a blank injection (90:10 Acetonitrile:Water) to ensure no system peaks interfere.

    • Inject a known standard to establish the retention time (typically ~4-6 minutes under these conditions) and system suitability parameters (e.g., tailing factor < 1.5).

Workflow for Chromatographic Purity Analysis

G cluster_prep Sample Preparation cluster_hplc HILIC Analysis cluster_data Data Processing weigh Weigh Compound (~5 mg) dissolve Dissolve in 90:10 ACN:H₂O weigh->dissolve filtrate Filter (0.22 µm PTFE) dissolve->filtrate inject Inject 2 µL onto BEH Amide Column filtrate->inject separate Gradient Elution (ACN/Ammonium Formate) inject->separate detect Dual Detection: UV (210 nm) & ELSD separate->detect integrate Integrate Peak Area detect->integrate calculate Calculate % Purity (Area Percent) integrate->calculate report Generate Report calculate->report

Caption: HILIC workflow for purity assessment.

Unambiguous Structural Elucidation by NMR Spectroscopy

Expertise & Rationale: Nuclear Magnetic Resonance (NMR) is the most powerful technique for elucidating the covalent structure of organic molecules in solution. For a spirocyclic system, 1D NMR (¹H and ¹³C) provides initial fingerprints, but 2D NMR experiments are indispensable for definitive assignment.[7] Techniques like COSY, HSQC, and HMBC are required to trace the connectivity through the two rings and unambiguously assign each proton and carbon, especially the quaternary spiro-carbon.[8][9] Furthermore, NOESY experiments can reveal through-space correlations that help define the relative stereochemistry.[10][11]

Protocol 3.1: Comprehensive NMR Analysis
  • Sample Preparation:

    • Dissolve 10-15 mg of the compound in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

    • Causality: DMSO-d₆ is chosen over CDCl₃ or D₂O because it is an excellent solvent for polar compounds and allows for the direct observation of the exchangeable N-H and O-H protons, which appear as distinct, often broad, singlets.

  • Instrumentation:

    • 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

  • Experimental Suite:

ExperimentPurposeKey Parameters to Set
¹H NMR Proton chemical shifts, multiplicities, and integrations.16-32 scans, relaxation delay (d1) = 2s.
¹³C{¹H} NMR Carbon chemical shifts.1024-2048 scans, broadband proton decoupling.
COSY Correlates J-coupled protons (¹H-¹H connectivity).Standard gradient-selected (gCOSY) pulse program.
HSQC Correlates protons to their directly attached carbons (¹JCH).Optimized for ¹JCH ≈ 145 Hz.
HMBC Correlates protons to carbons over 2-3 bonds (ⁿJCH).Optimized for long-range coupling (e.g., 8 Hz). Crucial for identifying the spiro-carbon.
NOESY Correlates protons that are close in space (<5 Å).Mixing time of 500-800 ms.
  • Data Interpretation Strategy:

    • Step 1: Assign the easily identifiable protons in the ¹H spectrum (e.g., the proton on the carbon bearing the hydroxyl group).

    • Step 2: Use the COSY spectrum to walk along the proton spin systems within each ring.

    • Step 3: Use the HSQC spectrum to assign the carbons directly attached to the now-known protons.

    • Step 4: Use the HMBC spectrum to connect the fragments. Look for correlations from protons adjacent to the spiro-carbon to the quaternary spiro-carbon signal itself (typically δ ~70-90 ppm). This is the definitive confirmation of the spiro-junction.

    • Step 5: Analyze the NOESY spectrum for correlations between protons on the piperidine ring and the tetrahydrofuran ring to confirm their relative orientation.

Table 2: Expected NMR Chemical Shift Ranges (in DMSO-d₆)
Atom Position¹H Shift (ppm)¹³C Shift (ppm)Key HMBC Correlations
Spiro-C (C4) -~75-85H2, H6, H9
CH-OH (C3) ~3.8-4.2~65-75C2, C4
CH₂-O (C2) ~3.5-3.9~70-80C3, C4
Piperidine α-CH₂ (C6, C9) ~2.5-3.0~45-55C4, C7, C8
Piperidine β-CH₂ (C7, C8) ~1.5-1.9~30-40C6, C9
N-H ~2.0-3.5 (broad)-C6, C9
O-H ~4.5-5.5 (broad)-C2, C3
Logical Flow of NMR Experiments

G cluster_1d 1D Experiments cluster_2d 2D Connectivity cluster_stereo Stereochemistry start Dissolved Sample in DMSO-d₆ H1 ¹H NMR start->H1 C13 ¹³C NMR start->C13 COSY COSY (H-H) H1->COSY C13->COSY HSQC HSQC (¹JCH) COSY->HSQC HMBC HMBC (ⁿJCH) HSQC->HMBC NOESY NOESY (Through-space) HMBC->NOESY result Complete Structural Assignment NOESY->result

Caption: Workflow for complete structural assignment by NMR.

Molecular Weight Verification by Mass Spectrometry

Expertise & Rationale: High-Resolution Mass Spectrometry (HRMS) provides an exact mass measurement of the parent ion, which is used to confirm the elemental composition of the molecule. Electrospray Ionization (ESI) is the ideal ionization technique for this compound, as the secondary amine is readily protonated in the positive ion mode to form the [M+H]⁺ ion.

Protocol 4.1: LC-HRMS Analysis
  • Instrumentation:

    • Couple the HILIC-UPLC system described in Section 2 to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Ionization Method:

    • Electrospray Ionization (ESI), Positive Mode.

    • Causality: The basic nitrogen of the piperidine ring is easily protonated, leading to a strong signal for the [M+H]⁺ ion with high sensitivity.

  • Mass Analyzer Settings:

    • Scan Range: m/z 50-500.

    • Resolution: >10,000 (FWHM).

    • Data Acquisition: Full scan mode.

  • Expected Results:

    • The primary observed ion will be the protonated molecule, [M+H]⁺.

    • The high-resolution measurement allows for the confirmation of the molecular formula by comparing the measured mass to the theoretical mass.

Table 3: Expected Ions in High-Resolution Mass Spectrometry
Ion SpeciesTheoretical m/zFormula
[M+H]⁺ 158.11756C₈H₁₆NO₂⁺
[M+Na]⁺ 180.09950C₈H₁₅NNaO₂⁺
[M+H-H₂O]⁺ 140.10699C₈H₁₄NO⁺

Theoretical m/z values calculated for the most abundant isotopes. Predicted CCS values are also available for further confirmation if ion mobility spectrometry is used.[4]

Definitive 3D Structure by X-ray Crystallography

Expertise & Rationale: While NMR provides the solution-state structure, single-crystal X-ray crystallography provides unambiguous, high-resolution information on the solid-state three-dimensional structure, including bond lengths, bond angles, and absolute configuration.[12] It is considered the "gold standard" for structural proof and is invaluable for understanding solid-state properties and for computational modeling studies.[2][10]

Protocol 5.1: Single-Crystal X-ray Diffraction
  • Crystal Growth (Rate-Limiting Step):

    • High purity material (>99.5%) is required.

    • Method: Slow evaporation is often successful. Dissolve the compound to near-saturation in a suitable solvent (e.g., methanol, ethanol, or acetonitrile). Place the solution in a loosely capped vial inside a larger beaker containing a more volatile anti-solvent (e.g., diethyl ether or hexane). Allow the anti-solvent to slowly diffuse into the vial over several days to weeks at room temperature.

    • Causality: Slow crystal growth is critical to minimize defects and obtain diffraction-quality single crystals.

  • Data Collection:

    • Mount a suitable crystal (typically 0.1-0.3 mm in size) on a diffractometer.

    • Collect diffraction data using a monochromatic X-ray source (e.g., Mo Kα, λ = 0.71073 Å) at a low temperature (e.g., 100 K) to minimize thermal motion.

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the structure using direct methods or Patterson methods to locate the atoms.

    • Refine the structural model against the experimental data. The quality of the final structure is assessed by the R-factor (residual factor), which should typically be < 0.05 for a well-refined structure.

Workflow for X-ray Crystallography

G start High Purity (>99.5%) Sample crystal Grow Single Crystals (e.g., Slow Evaporation) start->crystal data Mount Crystal & Collect Diffraction Data (100 K) crystal->data solve Solve Structure (Direct Methods) data->solve refine Refine Structural Model (Target R < 5%) solve->refine report Generate Final 3D Structure (CIF file) refine->report

Caption: The major steps in a single-crystal X-ray diffraction study.

Conclusion

The analytical characterization of this compound requires a synergistic combination of orthogonal analytical techniques. HILIC provides a reliable method for purity determination, overcoming the challenges associated with this polar molecule. A full suite of 1D and 2D NMR experiments delivers the complete covalent structure in solution, while high-resolution mass spectrometry unequivocally confirms the elemental composition. Finally, single-crystal X-ray crystallography offers the definitive solid-state 3D structure. Together, these methods form a robust, self-validating system that provides the comprehensive characterization data required by researchers, scientists, and drug development professionals to advance promising therapeutic candidates with confidence.

References

  • Zhang, J., et al. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Bioorganic & Medicinal Chemistry, 28(14), 115560. [Link]

  • Ramirez-Garcia, J. L., et al. (2022). Proposed biosynthesis of 1-oxa-3-azaspiro[4.5]decane and related compounds. ResearchGate. [Link]

  • Ishihara, Y., et al. (1995). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Journal of Medicinal Chemistry, 38(16), 3024-3032. [Link]

  • Stadler, R. H., et al. (2004). Optimized HPLC method for analysis of polar and nonpolar heterocyclic amines in cooked meat products. Journal of Agricultural and Food Chemistry, 52(15), 4633-4641. [Link]

  • LCGC International. (2025). [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development. Retrieved from [Link]

  • Prez-Victoria, I., et al. (2001). NMR spectroscopic analysis of new spiro-piperidylrifamycins. Magnetic Resonance in Chemistry, 39(12), 729-735. [Link]

  • Rojas-Lima, S., et al. (2019). Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals. Molecules, 24(24), 4588. [Link]

  • Li, J., et al. (2013). Synthesis and Crystal Structures of Two New Oxaspirocyclic Compounds. Molecules, 18(9), 10877-10886. [Link]

  • The Royal Society of Chemistry. (2011). ¹H NMR spectrum of the spiro compound 18. Electronic Supplementary Material for Organic & Biomolecular Chemistry. [Link]

  • Pesek, J. (2011). HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. [Link]

  • Eman Research Publishing. (2023). Synthesis, Characterization, and Antimicrobial Activity of Spiro Heterocyclic Compounds from Statin. [Link]

  • Jasinski, J. P. (2008). X-Ray Crystallography of Chemical Compounds. Bentham Science Publishers. [Link]

  • Pinto, D. C. G. A., et al. (2022). Spiro-Flavonoids in Nature: A Critical Review of Structural Diversity and Bioactivity. Molecules, 27(15), 4930. [Link]

  • Al-Majid, A. M., et al. (2021). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo[4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Molecules, 26(11), 3326. [Link]

  • PubChemLite. (n.d.). This compound. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis Yield of 1-Oxa-8-azaspiro[4.5]decan-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 1-Oxa-8-azaspiro[4.5]decan-3-ol. This document is designed for researchers, medicinal chemists, and drug development professionals. It provides in-depth, field-proven insights into the multi-step synthesis, focusing on practical troubleshooting and yield optimization. The protocols and advice herein are grounded in established chemical principles to ensure reliability and reproducibility in your laboratory.

The synthesis of this compound is a sequential process that first involves the construction of the spirocyclic ketone, 1-Oxa-8-azaspiro[4.5]decan-3-one, followed by its stereoselective reduction to the target secondary alcohol. This guide is structured to walk you through this entire workflow, addressing common pitfalls and providing actionable solutions at each critical juncture.

Overall Synthetic Workflow

The pathway begins with the readily available N-Boc-4-piperidone, which undergoes a multi-step transformation to form the key ketone intermediate. This intermediate is then reduced to yield the final alcohol product.

G cluster_0 Part 1: Ketone Synthesis cluster_1 Part 2: Alcohol Synthesis A N-Boc-4-piperidone B Step 1: Alkylation & Cyclization (tert-butyl 3-oxo-1-oxa-8- azaspiro[4.5]decane-8-carboxylate) A->B LDA, Ethyl 2-(bromomethyl)acrylate p-TsOH, Toluene C Step 2: Boc Deprotection (1-Oxa-8-azaspiro[4.5]decan-3-one) B->C 4M HCl in Dioxane D Step 3: Ketone Reduction (this compound) C->D Sodium Borohydride (NaBH4) Methanol/Ethanol E Final Product: This compound D->E

Caption: Overall workflow for the synthesis of this compound.

Experimental Protocols

Part 1: Synthesis of 1-Oxa-8-azaspiro[4.5]decan-3-one Hydrochloride (Precursor)

This phase is adapted from established protocols for synthesizing the spirocyclic ketone core structure.[1][2]

Step 1: Synthesis of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate

  • Setup: To a flame-dried, three-necked flask under a nitrogen atmosphere, add anhydrous tetrahydrofuran (THF). Cool the flask to -78 °C using a dry ice/acetone bath.

  • Enolate Formation: Slowly add a solution of lithium diisopropylamide (LDA) (1.1 equivalents) to a solution of N-Boc-4-piperidone (1.0 eq) in anhydrous THF. Stir for 30-60 minutes at -78 °C. The formation of the lithium enolate is a critical step for the subsequent alkylation.

  • Alkylation: Add ethyl 2-(bromomethyl)acrylate (1.2 eq) dropwise to the reaction mixture. The temperature must be maintained at -78 °C to prevent side reactions.

  • Warm and Quench: Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Step 2: Intramolecular Cyclization and Deprotection

  • Cyclization: Dissolve the product from Step 1 in toluene. Add a catalytic amount of p-toluenesulfonic acid (p-TsOH) (0.1 eq). Heat the mixture to reflux using a Dean-Stark apparatus to remove ethanol and water for approximately 6 hours, driving the equilibrium towards the cyclized product.[1]

  • Deprotection: After cooling, the Boc-protected intermediate can be carried forward. Dissolve it in a minimal amount of anhydrous dioxane. Add a solution of 4M HCl in dioxane (5.0 eq) and stir at room temperature for 4 hours.[1][2]

  • Isolation: The resulting hydrochloride salt will precipitate. Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to afford 1-Oxa-8-azaspiro[4.5]decan-3-one hydrochloride as a white solid.[1][2]

Part 2: Reduction to this compound

This procedure employs a standard and reliable method for the reduction of ketones to secondary alcohols.[3][4][5]

  • Setup: Dissolve the 1-Oxa-8-azaspiro[4.5]decan-3-one (free base or neutralized HCl salt, 1.0 eq) in a suitable protic solvent like methanol or ethanol in a round-bottom flask. Cool the solution to 0 °C in an ice bath.

  • Reduction: Slowly add sodium borohydride (NaBH₄) (1.0 to 1.5 eq) portion-wise to the stirred solution. The addition should be controlled to manage the evolution of hydrogen gas.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C and then warm to room temperature. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting ketone spot has been completely consumed (typically 1-3 hours).

  • Work-up: Carefully quench the reaction by the slow, dropwise addition of water or dilute HCl to neutralize excess NaBH₄. Remove the bulk of the organic solvent under reduced pressure.

  • Extraction: Add water to the residue and extract the product into a suitable organic solvent, such as dichloromethane or ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. The crude alcohol can be purified by flash column chromatography on silica gel or by recrystallization to yield the final product, this compound.

Troubleshooting and Optimization Guide (Q&A)

This section addresses specific issues you may encounter during the synthesis.

G cluster_ketone Ketone Synthesis Issues cluster_alcohol Alcohol Synthesis Issues Start Low Yield or Incomplete Reaction? Ketone_Step Which Step? Start->Ketone_Step Alcohol_Step Ketone Reduction? Start->Alcohol_Step Alkylation Low Alkylation/ Cyclization Yield? Ketone_Step->Alkylation Step 1/2 Deprotection Incomplete Boc Deprotection? Ketone_Step->Deprotection Step 2 Alkylation_Sol1 Check LDA quality/age. Ensure anhydrous conditions. Verify -78°C temperature. Alkylation->Alkylation_Sol1 Possible Cause: Reagent/Condition Issue Alkylation_Sol2 Confirm p-TsOH is fresh. Ensure efficient water removal with Dean-Stark. Alkylation->Alkylation_Sol2 Possible Cause: Equilibrium Issue Deprotection_Sol Use sufficient excess of HCl (4-5 eq). Increase reaction time (monitor by TLC). Ensure 4M HCl in dioxane is not degraded. Deprotection->Deprotection_Sol Alcohol_Sol1 Incomplete Reduction? Alcohol_Step->Alcohol_Sol1 Alcohol_Sol2 Stereoisomer Mixture? Alcohol_Step->Alcohol_Sol2 Incomplete_Red_Sol Add more NaBH4 (1.5-2.0 eq). Increase reaction time. Ensure solvent is anhydrous. Alcohol_Sol1->Incomplete_Red_Sol Stereo_Sol Use bulkier hydride (e.g., L-Selectride®) for higher stereoselectivity. Optimize temperature (-78°C). Alcohol_Sol2->Stereo_Sol

Caption: Troubleshooting decision tree for the synthesis of this compound.

Q1: My yield for the initial alkylation/cyclization (Step 1 & 2) is consistently low. What are the most likely causes?

A1: Low yields in this step often trace back to three critical areas:

  • Reagent Quality and Stoichiometry: The base used for deprotonation (LDA) is highly sensitive to moisture and air. Ensure you are using a fresh, properly titrated solution. Similarly, verify the purity of your N-Boc-4-piperidone and the acrylate reagent. Incorrect stoichiometry can also be a factor; carefully check the molar ratios.[1]

  • Anhydrous Conditions: The reaction is extremely sensitive to moisture. All glassware must be flame- or oven-dried, and anhydrous solvents are essential. The reaction should be maintained under a positive pressure of an inert gas like nitrogen or argon.

  • Temperature Control: Maintaining a low temperature (-78 °C) during the addition of LDA and the electrophile is crucial to prevent side reactions and decomposition of the enolate.[1] For the cyclization, ensure the toluene is refluxing adequately to facilitate the azeotropic removal of water/ethanol in the Dean-Stark trap.

Q2: The Boc deprotection is not going to completion, even after several hours. How can I drive the reaction forward?

A2: Incomplete Boc deprotection is typically due to insufficient acid or degraded reagent.

  • Acid Stoichiometry: A significant excess of acid is required. Ensure you are using at least 4-5 equivalents of 4M HCl in dioxane.

  • Reagent Potency: The HCl solution in dioxane can degrade over time. If the bottle is old or has been opened frequently, its molarity may be lower than stated. Using a fresh bottle is recommended.

  • Reaction Time: While 4 hours is typical, some substrates may require longer reaction times. Continue to monitor the reaction by TLC until the starting material has completely disappeared.[1]

Q3: During the NaBH₄ reduction, my reaction stalls, leaving a significant amount of the ketone starting material. What should I do?

A3: This is a common issue that can usually be resolved by adjusting the reaction parameters.

  • Reagent Stoichiometry: While 1 mole of NaBH₄ can theoretically reduce 4 moles of a ketone, in practice, it can react with the protic solvent.[6] A common practice is to use a slight excess (e.g., 1.5 equivalents). If the reaction has stalled, you can add another portion (0.3-0.5 eq) of NaBH₄.

  • Solvent Purity: Ensure your methanol or ethanol is anhydrous. Water will consume the NaBH₄, reducing its effectiveness.

  • Temperature: While the reaction is initiated at 0 °C for control, allowing it to warm to room temperature is often necessary for it to proceed to completion.

Q4: I have successfully synthesized the alcohol, but NMR analysis suggests a mixture of diastereomers. How can I improve stereoselectivity?

A4: The reduction of cyclic ketones often yields a mixture of axial and equatorial alcohols.[7] The facial selectivity of the hydride attack determines the product ratio.

  • Choice of Reducing Agent: Sodium borohydride is a relatively small hydride donor. For greater stereoselectivity, consider using a bulkier reducing agent, such as Lithium tri-sec-butylborohydride (L-Selectride®) or Lithium tri-tert-butoxyaluminum hydride.[8] These reagents have greater steric hindrance, which often favors attack from the less hindered face of the ketone, leading to a higher ratio of a single diastereomer.

  • Temperature: Performing the reduction at lower temperatures (e.g., -78 °C) can enhance stereoselectivity by favoring the transition state with the lower activation energy.

Q5: I'm having difficulty purifying the final alcohol product. It seems to be very polar.

A5: The presence of both a hydroxyl group and a secondary amine (after deprotection) makes the final product quite polar and potentially water-soluble.

  • Extraction pH: During the aqueous workup, ensure the pH of the aqueous layer is basic (pH > 9) before extracting with an organic solvent. This ensures the piperidine nitrogen is deprotonated and the compound is less water-soluble.

  • Solvent System for Chromatography: For column chromatography, you will likely need a polar solvent system. A gradient elution starting with ethyl acetate and gradually adding methanol is a good starting point. Adding a small amount of a basic modifier like triethylamine (e.g., 0.5-1%) to the eluent can prevent the product from streaking on the silica gel column.

Frequently Asked Questions (FAQs)

Q: What is the purpose of the "Boc" (tert-butoxycarbonyl) protecting group? A: The Boc group is used to protect the nitrogen atom of the piperidone ring. This prevents the nitrogen from acting as a nucleophile or base in the initial alkylation step, ensuring the reaction occurs at the desired alpha-carbon via enolate formation. It is easily removed later under acidic conditions.

Q: Why is Sodium Borohydride (NaBH₄) chosen for the reduction instead of a stronger agent like Lithium Aluminum Hydride (LiAlH₄)? A: Sodium borohydride is a milder, more selective reducing agent than LiAlH₄.[3][5] It is highly effective for reducing aldehydes and ketones but does not typically reduce other functional groups like esters or amides that might be present in more complex analogs.[3][5] It is also safer to handle as it can be used in protic solvents like methanol and ethanol, whereas LiAlH₄ reacts violently with them.

Q: What analytical methods are recommended for monitoring the reaction and characterizing the product? A:

  • Reaction Monitoring: Thin-Layer Chromatography (TLC) is the most convenient method. Use a suitable stain, such as potassium permanganate or ninhydrin (for the deprotected amine), to visualize the spots.

  • Product Characterization:

    • NMR Spectroscopy (¹H and ¹³C): This is essential for confirming the structure. The disappearance of the ketone signal in the ¹³C NMR (around 200-210 ppm) and the appearance of a new C-O signal for the alcohol (around 60-80 ppm) are key indicators.

    • Mass Spectrometry (MS): To confirm the molecular weight of the intermediate and final product.

    • Infrared (IR) Spectroscopy: To confirm the functional group transformation. Look for the disappearance of the strong C=O (ketone) stretch (around 1715 cm⁻¹) and the appearance of a broad O-H (alcohol) stretch (around 3200-3600 cm⁻¹).

Data Summary

StepKey ReagentsSolventTemperatureTypical TimeExpected Yield
1. Alkylation N-Boc-4-piperidone, LDA, Ethyl 2-(bromomethyl)acrylateAnhydrous THF-78 °C to RT12-16 h60-75%
2. Cyclization & Deprotection p-TsOH, 4M HCl in DioxaneToluene, DioxaneReflux, RT6 h, 4 h85-95%
3. Reduction 1-Oxa-8-azaspiro[4.5]decan-3-one, NaBH₄Methanol/Ethanol0 °C to RT1-3 h80-95%

References

  • Recent update on synthesis of spiro-heterocycles in alcohol using malononitrile as a building block. ResearchGate. Available at: [Link]

  • Stereoselective electrochemical reduction of cyclic ketones. Journal of the Chemical Society D: Chemical Communications. Available at: [Link]

  • Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. Available at: [Link]

  • Sodium Borohydride NaBH4 Reduction Reaction Mechanism. YouTube. Available at: [Link]

  • The Stereoselective Reductions of Ketones to the Most Thermodynamically Stable Alcohols Using Lithium and Hydrated Salts of Common Transition Metals. Organic Chemistry Portal. Available at: [Link]

  • On the Stereochemistry of the Reduction of Cyclic Ketones with Lithium Tri-t-butoxyaluminum Hydride. The Journal of Organic Chemistry. Available at: [Link]

  • Method for purifying alcohol compound. Google Patents.
  • Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one. Available at: [Link]

  • Sodium Borohydride. Common Organic Chemistry. Available at: [Link]

  • STEREOCHEMISTRY OF REDUCTION OF KETONES BY COMPLEX METAL HYDRIDES. Canadian Journal of Chemistry. Available at: [Link]

  • Theoretical study on the mechanism and diastereoselectivity of NaBH4 reduction. PubMed. Available at: [Link]

Sources

Technical Support Center: Intramolecular Cyclization for Spiroketal Lactone Formation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for challenges in the intramolecular cyclization to form spiroketal lactones. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this powerful yet often challenging transformation. Here, we address common experimental issues in a direct question-and-answer format, providing not just solutions but also the underlying scientific reasoning to empower your research.

Section 1: Reaction Initiation and Catalyst Activity

This section focuses on troubleshooting scenarios where the desired cyclization fails to start or proceeds at an impractically slow rate.

FAQ 1.1: My acid-catalyzed spiroketalization has not initiated, even after prolonged reaction times. What are the likely causes?

Answer:

Failure to initiate an acid-catalyzed spiroketalization is a common issue that can typically be traced back to several key factors related to the catalyst, substrate, or reaction conditions.

  • Catalyst Inactivity: The most frequent culprit is an inactive or inappropriate catalyst.

    • Brønsted Acids: Protic acids like p-toluenesulfonic acid (PTSA), camphorsulfonic acid (CSA), or pyridinium p--toluenesulfonate (PPTS) can be hygroscopic. Absorbed water can compete with the substrate for the acid, effectively neutralizing it. Ensure your acid is freshly dried or use a fresh bottle.

    • Lewis Acids: Lewis acids such as titanium(IV) isopropoxide (Ti(Oi-Pr)₄) or trimethylsilyl trifluoromethanesulfonate (TMSOTf) are extremely sensitive to moisture.[1] Rigorous exclusion of water and air using anhydrous solvents and inert atmosphere techniques (e.g., argon or nitrogen) is critical. The presence of coordinating functional groups on your substrate can also sequester the Lewis acid, preventing it from activating the desired carbonyl group.

  • Substrate Stability and Purity: The precursor, typically a hydroxy keto-lactone or a related open-chain equivalent, must be pure. Impurities can interfere with the catalyst or lead to side reactions. Additionally, if the substrate is unstable under the reaction conditions, it may decompose before cyclization can occur.

  • Insufficient Activation Energy: The reaction temperature may be too low to overcome the activation energy barrier for the cyclization. While many spiroketalizations proceed at room temperature, some systems require thermal energy to facilitate the necessary conformational changes for the intramolecular attack.

Troubleshooting Protocol: Addressing Reaction Initiation Failure
  • Catalyst Verification:

    • Dry your Brønsted acid catalyst under high vacuum for several hours before use.

    • For Lewis acids, use a freshly opened bottle or distill/sublime the reagent if its quality is questionable.

    • Consider a more potent catalyst. If PPTS (a mild acid) fails, you might escalate to PTSA or a Lewis acid.

  • Solvent and Atmosphere Control:

    • Use freshly distilled, anhydrous solvents. Molecular sieves (ensure they are activated) can be added to the reaction vessel.

    • Assemble your reaction glassware hot from the oven and purge thoroughly with an inert gas. Maintain a positive pressure of inert gas throughout the experiment.

  • Temperature Adjustment:

    • If the reaction is being run at room temperature or below, cautiously increase the temperature in increments of 10-20 °C. Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) for any signs of product formation or substrate decomposition.

  • Substrate Purity Check:

    • Re-purify your starting material using an appropriate technique (e.g., flash chromatography, recrystallization). Obtain nuclear magnetic resonance (NMR) and mass spectrometry data to confirm its identity and purity.

Section 2: Low Yields and Incomplete Conversion

This section addresses the frustrating scenario where the reaction proceeds but fails to reach completion or provides a low yield of the desired spiroketal lactone.

FAQ 2.1: My spiroketalization is stalling at ~50% conversion. What factors could be leading to this equilibrium?

Answer:

Spiroketalization is often a reversible process, and the observed stall in conversion likely indicates that the reaction has reached thermodynamic equilibrium. The position of this equilibrium is dictated by the relative stabilities of the starting material (open-chain form) and the product (spiroketal form).

  • Thermodynamic vs. Kinetic Control: The desired spiroketal may not be the most thermodynamically stable product.[2][3] In some cases, an alternative, more stable isomer or even the starting material might be favored. The reaction conditions, particularly the choice of acid and temperature, can influence whether the kinetic or thermodynamic product is favored.[1]

  • Product Inhibition: In some instances, the spiroketal product itself can interact with the catalyst, effectively reducing the catalyst's activity and slowing down the forward reaction.

  • Formation of a Stable Hemiketal Intermediate: The reaction may be stalling at a stable hemiketal intermediate. The final dehydration step to form the ketal can sometimes have a higher activation barrier.

Troubleshooting Protocol: Driving the Equilibrium Towards the Product
  • Removal of Water: The formation of the spiroketal from a dihydroxy ketone precursor releases one equivalent of water. According to Le Châtelier's principle, removing this water will drive the equilibrium towards the product.

    • Experimental Setup: Use a Dean-Stark apparatus for reactions in solvents like toluene or benzene that form an azeotrope with water.

    • Drying Agents: The addition of activated molecular sieves (3Å or 4Å) to the reaction mixture can effectively sequester the water produced.

  • Adjusting Reaction Conditions to Favor the Thermodynamic Product:

    • Prolonged Reaction Time and Higher Temperature: Allowing the reaction to run for a longer period at a slightly elevated temperature can help ensure that the system has reached thermodynamic equilibrium.

    • Choice of Acid: A stronger acid can sometimes facilitate the equilibration to the most stable product. However, be cautious as this can also promote side reactions.

  • Investigating the Stalled Mixture:

    • Carefully isolate the components of the reaction mixture. Use spectroscopic techniques (NMR, IR) to determine if a stable hemiketal intermediate has formed. If so, conditions that favor dehydration (stronger acid, higher temperature) may be necessary.

Section 3: Formation of Undesired Side Products

The formation of multiple products complicates purification and reduces the yield of the target molecule. This section provides guidance on identifying and mitigating common side reactions.

FAQ 3.1: I am observing the formation of a significant amount of an elimination byproduct (a furan or dihydropyran). How can I suppress this pathway?

Answer:

The formation of furan or dihydropyran byproducts is a common challenge, particularly under strong acidic conditions or at elevated temperatures.[4] This side reaction occurs when one of the hydroxyl groups in the open-chain precursor is eliminated as water, followed by cyclization and aromatization (in the case of furans).

  • Mechanism of Elimination: The acid catalyst can protonate a hydroxyl group, turning it into a good leaving group (water). Subsequent elimination leads to a double bond. If this process is favorable, it can compete effectively with the desired intramolecular nucleophilic attack of the other hydroxyl group on the activated carbonyl.

  • Influence of Solvent: The choice of solvent can play a role. Protic solvents like methanol can sometimes suppress elimination by solvating the intermediates and potentially participating in the reaction pathway in a way that favors ketal formation.[4]

Troubleshooting Protocol: Minimizing Elimination Side Products
  • Milder Reaction Conditions:

    • Acid Strength: Switch to a milder acid catalyst. For example, if you are using PTSA, consider trying PPTS.

    • Temperature: Run the reaction at the lowest temperature that still allows for a reasonable reaction rate. Often, starting at 0 °C or even lower and slowly warming the reaction can provide better selectivity.

  • Catalyst Selection:

    • Transition Metal Catalysis: Consider alternatives to acid catalysis. Gold(I) and Palladium(II) catalysts have been shown to be effective in promoting spiroketalization, often under milder conditions that do not favor elimination.[4][5][6]

  • Substrate Modification:

    • Protecting Groups: If one of the hydroxyl groups is more prone to elimination, consider protecting it. The protecting group can then be removed in a subsequent step. This adds steps to the synthesis but can significantly improve the yield of the desired cyclization.

Section 4: Stereochemical Control

Controlling the stereochemistry at the spirocyclic center is often the most critical and challenging aspect of spiroketal synthesis.

FAQ 4.1: My reaction is producing a mixture of diastereomers at the spiroketal center. How can I improve the stereoselectivity?

Answer:

The stereochemical outcome of a spiroketalization is governed by a combination of stereoelectronic and steric effects. The anomeric effect, which favors an axial orientation of the lone pairs on the ring oxygens, is a dominant factor in determining the most stable diastereomer.[7] However, other steric interactions can compete with this preference.

  • Thermodynamic vs. Kinetic Control:

    • Thermodynamic Control: Under equilibrating conditions (strong acid, long reaction times, higher temperatures), the reaction will favor the most thermodynamically stable diastereomer. This is often the product predicted by the anomeric effect.[3]

    • Kinetic Control: Under milder, non-equilibrating conditions, the stereochemical outcome is determined by the transition state energies of the cyclization. This can sometimes lead to the formation of a less stable diastereomer as the major product.[1][8]

  • Chiral Catalysts: The use of chiral Brønsted acids, such as chiral phosphoric acids, can induce asymmetry and favor the formation of one enantiomer or diastereomer over the other through the formation of a chiral ion pair in the transition state.[9][10]

Troubleshooting Protocol: Enhancing Stereoselectivity
  • Driving to Thermodynamic Equilibrium:

    • If the desired diastereomer is the thermodynamically favored one, ensure your reaction conditions allow for equilibration. This typically means using a reasonably strong acid and allowing the reaction to stir for an extended period until the ratio of diastereomers is no longer changing.

  • Exploiting Kinetic Control:

    • To obtain a kinetically favored product, use milder conditions. This could involve a less reactive catalyst, lower temperatures, and shorter reaction times. This approach requires careful monitoring to stop the reaction before it begins to equilibrate.

  • Directed Cyclization:

    • Chelation Control: With certain substrates and Lewis acids (e.g., Ti(Oi-Pr)₄), it is possible to direct the cyclization through chelation of the Lewis acid to multiple oxygen atoms in the substrate.[1] This pre-organizes the molecule for cyclization and can lead to high levels of stereocontrol.

    • Substrate Control: The inherent stereochemistry of the starting material can strongly influence the stereochemical outcome of the cyclization. Careful design of the precursor is crucial.

Visualization of Troubleshooting Logic

The following diagram outlines a general workflow for troubleshooting common issues in spiroketal lactone formation.

Caption: A workflow for troubleshooting spiroketalization reactions.

Data Presentation: Comparison of Reaction Conditions

The following table provides a comparative summary of common catalysts and conditions, along with their typical applications and potential drawbacks.

CatalystTypical ConditionsAdvantagesPotential Challenges
Brønsted Acids
PPTSCH₂Cl₂, rtMild, good for sensitive substratesMay be too weak to initiate reaction
PTSA, CSAToluene, reflux (Dean-Stark)Strong, drives reaction to completionCan cause elimination or decomposition
Lewis Acids
Ti(Oi-Pr)₄CH₂Cl₂, -78 °C to rtCan offer high stereoselectivity via chelationExtremely moisture-sensitive
TMSOTfCH₂Cl₂, -78 °CVery strong, activates unreactive carbonylsCan be non-selective, promotes side reactions
Transition Metals
Au(I), Au(III) complexesCH₂Cl₂, rtMild, good for alkyne precursorsCatalyst cost and sensitivity
Pd(II) complexesAcetonitrile, 80 °CCan effect cyclization of ketoallylic diolsMay require specific ligands
References
  • Brimble, M. A., & Gibson, J. S. (2001). Asymmetric Synthesis of Naturally Occuring Spiroketals. PMC. [Link]

  • Tan, D. S., Dudley, G. B., & Danishefsky, S. J. (2006). Stereocontrolled Synthesis of Spiroketals via Ti(Oi-Pr)4-Mediated Kinetic Spirocyclization of Glycal Epoxides with Retention of Configuration. Journal of the American Chemical Society, 128(1), 444-456. [Link]

  • Sengoku, T., et al. (2025). Enantioselective Preparation of (N,O)-, (N,N)- and (N,S)-Spiroketal Moieties. MDPI. [Link]

  • Knowles, R. R., & Jacobsen, E. N. (2015). Studies of the Mechanism and Origins of Enantioselectivity for the Chiral Phosphoric Acid-Catalyzed Stereoselective Spiroketalization Reactions. Journal of the American Chemical Society, 138(1), 444-456. [Link]

  • Organic Chemistry Portal. (n.d.). Lactone synthesis. Organic Chemistry Portal. [Link]

  • Floreancig, P. E., et al. (2024). Rapid Synthesis of the Spiroketal Subunit of Neaumycin B: Stereochemical Aspects of Singly Anomeric Spiroketals and Proposal for a Stereocenter Reassignment. PMC. [Link]

  • Tan, D. S. (2017). Stereocontrolled Synthesis of Spiroketals: An Engine for Chemical and Biological Discovery. PMC. [Link]

  • Brimble, M. A., & Williams, C. M. (2008). Strategies in Spiroketal Synthesis Revisited: Recent Applications and Advances. ResearchGate. [Link]

  • Morken, J. P., et al. (2024). Enantioselective Nickel-Catalyzed α-Spirocyclization of Lactones. ACS Publications. [Link]

  • Porco, J. A., Jr., et al. (2016). Total Synthesis of the Resorcyclic Acid Lactone Spiroketal Citreoviranol. ACS Publications. [Link]

  • Zhang, W., et al. (2024). Spirolactone, an unprecedented antifungal β-lactone spiroketal macrolide from Streptomyces iranensis. bioRxiv. [Link]

  • Kalesse, M., et al. (2013). Synthesis of the spiroketal core of integramycin. Beilstein Journals. [Link]

  • Davis, R. A., et al. (2025). Rhodospermals A-G: an Extension to the Chemical Diversity of Compounds Possessing a Unique Spiroketal with a Fused α,β-Unsaturated δ-Lactone Isolated from the Leaves of Cryptocarya rhodosperma (Lauraceae). PubMed. [Link]

  • Hertweck, C., et al. (2021). Catalytic Control of Spiroketal Formation in Rubromycin Polyketide Biosynthesis. PMC. [Link]

  • Wang, J., et al. (2022). Organocatalytic Enantioselective Construction of Spiroketal Lactones Bearing Axial and Central Chirality via an Asymmetric Domino Reaction. Organic Letters. [Link]

  • Antilla, J. C. (2012). Scheme 3.12: Alternate modes of activation in the stereoselective spiroketalization reaction by the strong Brønsted act bifunctional chiral phosphate. ResearchGate. [Link]

  • List, B. (2025). Asymmetric spiroacetalization catalysed by confined Brønsted acids. ResearchGate. [Link]

  • WO2018203346A1 - γ-SPIROKETAL- γ –LACTONES AND PHARMACEUTICAL COMPOSITION CONTAINING SAME AND PROCESS FOR PREPARATION THEREOF.
  • Danishefsky, S. J. (n.d.). Stereoselective Diversity-Oriented Synthesis of Spiroketals. Sloan Kettering Institute. [Link]

  • Hoffmann, R. W. (1999). Demonstration of Stereospecificity in the β-Lactone-Initiated Spiroketal Synthesis. Thieme. [Link]

  • Uenishi, J., & KIRA, T. (2014). Novel stereoselective synthesis of spiroketal structure using Pd(II)-catalyst. ScienceDirect. [Link]

  • Kluge, A. P. (1986). A Review of the Addition of Acetylenic Reagents to Lactones. Institute of Organic Chemistry. [Link]

  • Dudley, G. B. (2011). A gold-catalyzed alkyne-diol cycloisomerization for the synthesis of oxygenated 5,5-spiroketals. Beilstein Journals. [Link]

  • Floreancig, P. E. (2014). Dictating Thermodynamic Control through Tethering: Applications to Stereoselective Bis-Spiroketal Synthesis. PMC. [Link]

Sources

Minimizing side product formation during "1-Oxa-8-azaspiro[4.5]decan-3-ol" synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-Oxa-8-azaspiro[4.5]decan-3-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the multi-step synthesis of this valuable spirocyclic scaffold. By understanding the underlying reaction mechanisms and potential pitfalls, you can effectively minimize side product formation and optimize your reaction yields.

I. Synthetic Overview & Key Challenges

The synthesis of this compound is typically achieved through a three-step process starting from readily available N-Boc-4-piperidone. The sequence involves:

  • Alkylation: Formation of the C-C bond at the α-position of the piperidone.

  • Intramolecular Cyclization: Creation of the spirocyclic ketal-lactone core.

  • Reduction: Conversion of the ketone to the desired secondary alcohol.

Each of these steps presents unique challenges that can lead to the formation of undesirable side products. This guide will address these issues in a comprehensive question-and-answer format.

Synthetic_Workflow A N-Boc-4-piperidone B Alkylated Intermediate A->B Step 1: Alkylation C 1-Oxa-8-azaspiro[4.5]decan-3-one B->C Step 2: Cyclization D This compound C->D Step 3: Reduction

Caption: Synthetic workflow for this compound.

II. Frequently Asked Questions & Troubleshooting

Step 1: Alkylation of N-Boc-4-piperidone

Q1: I am observing a low yield of my desired alkylated product and see multiple spots on my TLC plate. What are the likely side products and how can I avoid them?

A1: Low yields and multiple side products in the alkylation of N-Boc-4-piperidone with ethyl 2-(bromomethyl)acrylate are common issues. The primary side products to consider are:

  • O-Alkylated Product: Formation of the enol ether instead of the desired C-alkylated product. This is favored by certain solvent and counter-ion combinations.

  • Dialkylated Product: The desired mono-alkylated product can be deprotonated again and react with a second molecule of the electrophile.

  • Aldol Condensation Product: Self-condensation of the N-Boc-4-piperidone starting material under basic conditions.

Troubleshooting Strategies:

ParameterRecommendationRationale
Base Selection Use a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA).LDA is a bulky base that favors the formation of the kinetic enolate, which is less sterically hindered and promotes C-alkylation.
Temperature Control Maintain a low temperature (e.g., -78 °C) during deprotonation and addition of the electrophile.Lower temperatures disfavor side reactions like aldol condensation and can improve the selectivity of C- vs. O-alkylation.
Addition Rate Add the electrophile slowly and dropwise to the enolate solution.This helps to maintain a low concentration of the electrophile, minimizing the risk of dialkylation.
Solvent Use an aprotic solvent such as anhydrous Tetrahydrofuran (THF).Protic solvents can quench the enolate and lead to side reactions.

Mechanism of Side Product Formation:

Alkylation_Side_Products cluster_0 Desired C-Alkylation cluster_1 O-Alkylation Side Product cluster_2 Dialkylation Side Product A N-Boc-4-piperidone Enolate C C-Alkylated Product A->C C-Attack B Ethyl 2-(bromomethyl)acrylate B->C D N-Boc-4-piperidone Enolate F O-Alkylated Enol Ether D->F O-Attack E Ethyl 2-(bromomethyl)acrylate E->F G Mono-alkylated Product I Dialkylated Product G->I H Base H->G Deprotonation Hydride_Attack cluster_0 Attack from Less Hindered Face cluster_1 Attack from More Hindered Face A [H⁻] B Spiroketone A->B C Major Diastereomer B->C D [H⁻] E Spiroketone D->E F Minor Diastereomer E->F

Caption: Facial selectivity of hydride attack on the spiroketone.

Q4: I am observing incomplete reduction of the ketone. What could be the cause?

A4: Incomplete reduction can be due to several factors, including the quality of the reducing agent, insufficient stoichiometry, or reaction conditions.

Troubleshooting Incomplete Reduction:

IssueRecommended Action
Inactive Reducing Agent Use a fresh bottle of the reducing agent. NaBH₄ and other borohydrides can degrade over time, especially if not stored properly.
Insufficient Reagent Increase the molar equivalents of the reducing agent. Typically, 1.1 to 1.5 equivalents are sufficient.
Reaction Time/Temperature Allow the reaction to proceed for a longer duration or warm it slowly to room temperature after the initial low-temperature addition.

III. Purification of this compound

Q5: What is the best method to purify the final product?

A5: The purification of this compound can be achieved through several methods, depending on the nature of the impurities.

  • Column Chromatography: This is the most common method for removing both polar and non-polar impurities. A silica gel column with a gradient elution of a solvent system like dichloromethane/methanol or ethyl acetate/hexanes is typically effective.

  • Crystallization: If the product is a solid and the impurities have different solubilities, crystallization can be a highly effective purification technique.

  • Acid-Base Extraction: Since the product contains a basic nitrogen atom, it can be converted to its hydrochloride salt by treatment with HCl. This allows for washing with an organic solvent to remove non-basic impurities. The free base can then be regenerated by treatment with a base. [1]

IV. References

Sources

Navigating the Purification of 1-Oxa-8-azaspiro[4.5]decan-3-ol and Its Precursors: A Technical Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis and purification of 1-Oxa-8-azaspiro[4.5]decan-3-ol, a valuable spirocyclic scaffold in medicinal chemistry and drug development. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common purification challenges encountered during the multi-step synthesis of this compound and its key intermediates. Our focus is on not just the "how," but the critical "why" behind each strategic choice, ensuring a robust and reproducible purification workflow.

I. Purification of Key Intermediate: tert-Butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate

The purity of this pivotal ketone intermediate is paramount for the success of the subsequent reduction and deprotection steps. Inadequate purification at this stage is a common source of downstream complications.

Frequently Asked Questions & Troubleshooting

Q1: After aqueous work-up of the intramolecular cyclization, my crude product is an oil/waxy solid with several spots on TLC. What is the most effective initial purification strategy?

A1: The primary method for purifying the crude Boc-protected ketone is recrystallization . This technique is highly effective at removing baseline impurities and unreacted starting materials. An ethyl acetate/hexanes solvent system is the industry standard for this compound.[1]

  • Causality: The difference in solubility of the desired ketone and its impurities in this solvent mixture at high and low temperatures drives the purification. The target compound is soluble in hot ethyl acetate, while many less polar impurities are more soluble in hexanes. Upon slow cooling, the ketone selectively crystallizes, leaving impurities in the mother liquor.

Q2: My recrystallization attempt resulted in a low yield or the product "oiled out." What went wrong?

A2: This is a frequent issue and can be attributed to several factors:

  • Incorrect Solvent Ratio: Using too much ethyl acetate will keep the product dissolved even at low temperatures, leading to poor recovery. Conversely, an excess of hexanes, the anti-solvent, can cause the product to precipitate too quickly as an amorphous solid or oil.

  • Rapid Cooling: Cooling the solution too fast does not allow for the formation of a pure crystal lattice, trapping impurities and solvent.

  • High Impurity Load: If the crude material is excessively impure, it can inhibit proper crystal formation.

Troubleshooting Steps:

  • Re-dissolve and Optimize: Gently heat the mixture to re-dissolve the material. Add a small amount of ethyl acetate to ensure complete dissolution. Then, slowly add hexanes dropwise at the elevated temperature until the solution becomes faintly turbid. Add a drop or two of ethyl acetate to clarify the solution and then allow it to cool slowly to room temperature, followed by cooling in an ice bath.

  • Pre-Purification: For very impure material, a preliminary purification by flash column chromatography may be necessary before recrystallization.

Q3: I'm still seeing persistent impurities after recrystallization. What are my options?

A3: If recrystallization is insufficient, flash column chromatography on silica gel is the next logical step.

  • Expert Insight: A gradient elution starting with a low polarity mobile phase (e.g., 10-20% ethyl acetate in hexanes) and gradually increasing the polarity will effectively separate the ketone from closely related impurities. The Boc-protected ketone is moderately polar and should elute cleanly under these conditions.

ParameterRecommended ConditionsRationale
Stationary Phase Silica Gel (230-400 mesh)Standard choice for compounds with this polarity profile.
Mobile Phase Ethyl Acetate/Hexanes GradientProvides good separation of the target from both less polar and more polar impurities.
Typical Gradient 10% EtOAc in Hexanes -> 40% EtOAc in HexanesThis gradient effectively elutes the product while leaving more polar impurities on the column.

II. The Reduction Step: Purification of tert-Butyl 3-hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylate Diastereomers

The reduction of the ketone to the alcohol introduces a new chiral center at the C3 position, resulting in a mixture of diastereomers. The separation of these diastereomers is often a critical and challenging step.

Frequently Asked Questions & Troubleshooting

Q1: My sodium borohydride reduction of the ketone yielded a crude oil containing two distinct spots by TLC. How do I separate these diastereomers?

A1: The most common and effective method for separating diastereomers of this Boc-protected alcohol is flash column chromatography on silica gel .[2] Diastereomers have different physical properties, which allows for their separation using standard chromatographic techniques.[3]

  • Causality: The two diastereomers will have slightly different polarities due to the different spatial arrangements of the hydroxyl group. This subtle difference in polarity leads to differential interaction with the stationary phase, allowing for their separation.

Q2: What are the recommended column chromatography conditions for separating the diastereomers of the Boc-protected alcohol?

A2: A solvent system of ethyl acetate and hexanes is typically effective. The increased polarity of the alcohol compared to the starting ketone means a higher proportion of ethyl acetate will be required.

ParameterRecommended ConditionsRationale
Stationary Phase Silica Gel (230-400 mesh)Provides the necessary surface area for effective separation of closely related isomers.
Mobile Phase Ethyl Acetate/HexanesA common, effective, and relatively non-polar solvent system suitable for this compound.
Eluent Composition 30-50% Ethyl Acetate in Hexanes (Isocratic or shallow gradient)This polarity range is a good starting point. Fine-tuning will be necessary based on TLC analysis.

Troubleshooting Poor Separation:

  • Optimize Solvent System: If separation is poor, try a different solvent system. Replacing ethyl acetate with dichloromethane/methanol can sometimes provide better resolution.

  • Column Dimensions: Use a longer, narrower column to increase the theoretical plates and improve separation.

  • Sample Loading: Do not overload the column, as this will lead to band broadening and poor resolution.

III. The Final Step: Purification of this compound

The final deprotection of the Boc group yields the target free amine, which can be purified as the free base or converted to a salt for improved handling and stability.

Frequently Asked Questions & Troubleshooting

Q1: After acidic deprotection of the Boc-protected alcohol, how do I effectively isolate and purify the final product, this compound?

A1: The work-up and purification strategy depends on whether you want to isolate the free base or a salt (typically the hydrochloride salt).

Isolation of the Free Base:

  • Neutralization: After the reaction is complete (monitored by TLC), the acidic solution must be carefully neutralized with a base such as saturated sodium bicarbonate solution to a pH of ~8-9.[1]

  • Extraction: The free amine is now soluble in organic solvents. Extract the aqueous layer multiple times with a suitable solvent like dichloromethane or a mixture of chloroform and isopropanol.

  • Purification: The resulting crude free base is often a polar compound. Purification can be achieved by column chromatography on silica gel using a polar eluent system, such as dichloromethane/methanol with a small amount of ammonium hydroxide to prevent streaking.

Q2: My final free base is difficult to handle and appears to be hygroscopic. Is there a better way to store and handle it?

A2: Yes, converting the free base to its hydrochloride salt is a common and highly effective strategy. Salts are typically crystalline, non-hygroscopic solids that are easier to handle and store.

Protocol for Hydrochloride Salt Formation:

  • Dissolve the crude or purified free base in a suitable solvent like diethyl ether or ethyl acetate.

  • Cool the solution in an ice bath.

  • Slowly add a solution of HCl in a compatible solvent (e.g., 4M HCl in dioxane or ethereal HCl) dropwise with stirring until the solution is acidic (pH 1-2).[1]

  • The hydrochloride salt will typically precipitate as a white solid.

  • Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.

Q3: The hydrochloride salt of my final product oiled out or did not precipitate. What should I do?

A3: This is a common issue, often caused by the presence of impurities or the product being too soluble in the chosen solvent.

Troubleshooting Salt Formation:

  • Induce Precipitation: If the salt is soluble, try adding a less polar co-solvent, such as hexanes, to the solution to decrease its solubility and induce precipitation.

  • Trituration: If an oil forms, attempt to triturate it with a suitable solvent (like cold diethyl ether) by scratching the flask with a spatula to induce crystallization.

  • Seeding: If you have a small crystal of the pure salt, adding it to the solution can seed the crystallization process.

  • Purity is Key: If these methods fail, it is likely that impurities are inhibiting crystallization. In this case, it is best to purify the free base by column chromatography before attempting the salt formation again.[4]

Visualizing the Purification Workflow

The following diagram illustrates the key decision points in the purification strategy for this compound and its intermediates.

Purification_Workflow cluster_0 Intermediate 1: Boc-Protected Ketone cluster_1 Intermediate 2: Boc-Protected Alcohol cluster_2 Final Product: Deprotected Alcohol A Crude Boc-Protected Ketone B Recrystallization (EtOAc/Hexanes) A->B Primary Path C Pure Crystalline Solid B->C Success E Oily/Impure Product B->E Low Yield/ Oiling Out F Crude Diastereomeric Mixture C->F Reduction D Flash Chromatography (EtOAc/Hexanes gradient) D->C E->D Troubleshooting G Flash Chromatography (EtOAc/Hexanes) F->G H Separated Diastereomers G->H I Crude Free Base (after deprotection & work-up) H->I Deprotection J Flash Chromatography (DCM/MeOH/NH4OH) I->J Purify Free Base L HCl Salt Formation (HCl in Ether/Dioxane) I->L Direct Salt Formation K Purified Free Base J->K K->L Optional Salt Formation M Crystalline HCl Salt L->M

Caption: Decision workflow for the purification of this compound and its key intermediates.

References

  • Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. PubMed. Available at: [Link]

  • Synthetic Routes to Approved Drugs Containing a Spirocycle. Preprints.org. Available at: [Link]

  • tert-Butyl 3-hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylate. PubChem. Available at: [Link]

  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. National Institutes of Health. Available at: [Link]

  • tert-butyl 3-hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylate, min 97%, 1 gram. Aladdin Scientific. Available at: [Link]

  • Synthesis of spirocyclic amino alcohols 11–14. ResearchGate. Available at: [Link]

  • Chromatographic enantiomer separation and absolute configuration of spiro[benzo-1,3-dioxole-2,9′-bicyclo[3.3.1]nonan]-2′-one and the corresponding diastereomeric hydroxy acetals. ResearchGate. Available at: [Link]

  • ChemInform Abstract: Spirocyclic β-Lactams: Synthesis and Biological Evaluation of Novel Heterocycles. ResearchGate. Available at: [Link]

  • 1-oxa-3-azaspiro[5][6]decan--2-one derivatives for the treatment of eating disorders. Google Patents. Available at:

  • Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. Available at: [Link]

  • Examples of spirocyclic compounds reported along with their olfactory properties. ResearchGate. Available at: [Link]

  • How to do work-up of a BOC deprotection reaction by TFA? ResearchGate. Available at: [Link]

  • The Purification of Diastereomers by SepaFlash™ C18 Reversed Phase Cartridge. Santai Technologies. Available at: [Link]

  • Synthetic Routes to Approved Drugs Containing a Spirocycle. MDPI. Available at: [Link]

  • Synthesis of 8-oxa-2-azaspiro[4.5]decane. ResearchGate. Available at: [Link]

  • Separation of diastereomers. Chromatography Forum. Available at: [Link]

  • Quantification and stability assessment of 7,9-di‑tert‑butyl‑1-oxaspiro(4,5)deca-6,9-diene-2,8‑dione leaching from cross-linked polyethylene pipes using gas and liquid chromatography. PubMed. Available at: [Link]

  • Tandem Prins/Pinacol reaction for the synthesis of oxaspiro[4.5]decan-1-one scaffolds. The Royal Society of Chemistry. Available at: [Link]

Sources

Validation & Comparative

A Comparative Analysis of 1-Oxa-8-azaspiro[4.5]decan-3-ol and its Ketone Analog: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry, the quest for novel scaffolds that offer three-dimensional complexity and improved pharmacological properties is paramount. Spirocyclic systems, in particular, have garnered significant attention for their ability to confer conformational rigidity and novel exit vectors for substituent placement, often leading to enhanced potency and selectivity.[1][2] This guide provides an in-depth comparative analysis of two closely related spirocyclic compounds: 1-Oxa-8-azaspiro[4.5]decan-3-ol and its ketone analog, 1-Oxa-8-azaspiro[4.5]decan-3-one . This analysis will delve into their synthesis, physicochemical properties, and potential pharmacological relevance, offering valuable insights for researchers and drug development professionals.

The 1-oxa-8-azaspiro[4.5]decane core is a privileged scaffold, with derivatives being explored for various therapeutic applications, including as M1 muscarinic agonists for Alzheimer's disease and as sigma-1 receptor ligands.[3][4] The seemingly subtle difference between a hydroxyl and a carbonyl group at the 3-position can have profound effects on a molecule's behavior, from its synthesis and stability to its interactions with biological targets. Understanding these differences is crucial for harnessing the full potential of this versatile scaffold.

Synthetic Strategies: From Ketone Precursor to Alcohol Analog

The synthesis of these two compounds is intrinsically linked, with the ketone serving as a key intermediate for the preparation of the alcohol. This hierarchical synthetic relationship provides a robust platform for generating a library of analogs for structure-activity relationship (SAR) studies.

Synthesis of 1-Oxa-8-azaspiro[4.5]decan-3-one

The synthesis of the ketone is well-documented and typically proceeds from the commercially available N-Boc-4-piperidone.[5][6] The process involves a multi-step sequence that first constructs the spirocyclic core, followed by deprotection.

Experimental Protocol: Synthesis of 1-Oxa-8-azaspiro[4.5]decan-3-one Hydrochloride [5]

  • Step 1: Synthesis of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate

    • To a solution of N-Boc-4-piperidone (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under a nitrogen atmosphere, slowly add a solution of lithium diisopropylamide (LDA) (1.1 eq).

    • After stirring for 30 minutes, add ethyl 2-(bromomethyl)acrylate (1.2 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Quench the reaction with a saturated aqueous solution of ammonium chloride and extract with ethyl acetate.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

  • Step 2: Intramolecular Cyclization

    • Dissolve the product from Step 1 in toluene and add a catalytic amount of p-toluenesulfonic acid (0.1 eq).

    • Heat the mixture to reflux with a Dean-Stark apparatus for 6 hours to remove ethanol and water.

    • Cool the reaction mixture, wash with a saturated aqueous solution of sodium bicarbonate, and then dry and concentrate the organic layer to yield the Boc-protected spiroketal lactone.

  • Step 3: Deprotection and Hydrochloride Salt Formation

    • Dissolve the Boc-protected spiroketal lactone in a minimal amount of anhydrous dioxane.

    • Add a solution of 4M HCl in dioxane (5.0 eq) and stir at room temperature for 4 hours.

    • Filter the resulting precipitate, wash with cold diethyl ether, and dry under vacuum to afford 1-Oxa-8-azaspiro[4.5]decan-3-one hydrochloride as a white solid.

Synthesis of this compound

The alcohol analog can be readily synthesized from its ketone precursor via reduction. The choice of reducing agent is critical to ensure chemoselectivity, preserving the other functional groups within the molecule. Sodium borohydride (NaBH₄) is a mild and effective reducing agent for this transformation, offering high yields and operational simplicity.[7]

Proposed Experimental Protocol: Reduction of 1-Oxa-8-azaspiro[4.5]decan-3-one

  • Step 1: Reduction of the Ketone

    • Suspend 1-Oxa-8-azaspiro[4.5]decan-3-one hydrochloride (1.0 eq) in methanol in a round-bottom flask and cool to 0 °C in an ice bath.

    • Slowly add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 2 hours.

    • Quench the reaction by the slow addition of water.

    • Remove the methanol under reduced pressure.

    • Make the aqueous solution basic with the addition of a saturated sodium bicarbonate solution and extract with dichloromethane.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude this compound.

    • Purify the crude product by column chromatography or recrystallization.

G cluster_ketone Ketone Synthesis cluster_alcohol Alcohol Synthesis N-Boc-4-piperidone N-Boc-4-piperidone Boc-protected spiroketone Boc-protected spiroketone N-Boc-4-piperidone->Boc-protected spiroketone Multi-step Ketone_HCl 1-Oxa-8-azaspiro[4.5]decan-3-one (Hydrochloride Salt) Boc-protected spiroketone->Ketone_HCl Deprotection (HCl) Alcohol This compound Ketone_HCl->Alcohol Reduction (e.g., NaBH4)

Caption: Synthetic pathway from N-Boc-4-piperidone to the target compounds.

Physicochemical Properties: A Tale of Two Functional Groups

The conversion of a ketone to an alcohol introduces a hydroxyl group, which significantly alters the molecule's physicochemical properties. The alcohol can act as both a hydrogen bond donor and acceptor, whereas the ketone is only a hydrogen bond acceptor. This fundamental difference influences polarity, solubility, and lipophilicity.

Property1-Oxa-8-azaspiro[4.5]decan-3-oneThis compound
Molecular Formula C₈H₁₃NO₂C₈H₁₅NO₂
Molecular Weight 155.19 g/mol 157.21 g/mol
Predicted XlogP Not available-0.5[8]
Hydrogen Bond Donors 01
Hydrogen Bond Acceptors 22
Predicted Boiling Point 360.58 °C at 760 mmHg[9]Not available
Predicted Density 1.148 g/mL[9]Not available

Note: Some values are predicted or estimated from similar structures and should be experimentally verified.

The presence of the hydroxyl group in the alcohol analog is expected to increase its polarity and aqueous solubility compared to the ketone. The predicted XlogP of -0.5 for the alcohol suggests it is more hydrophilic than would be expected for the ketone, a critical consideration for pharmacokinetic properties such as absorption and distribution.[8]

Pharmacological Implications: The Role of the C3-Substituent

While no direct biological data for this compound has been reported, the known activity of the ketone's derivatives provides a foundation for hypothesizing its potential role.

Derivatives of 2,8-dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one have been investigated as M1 muscarinic agonists.[3] In these studies, modifications at the 3-position, such as conversion to a methylene or an oxime, led to changes in receptor affinity and selectivity. This suggests that the C3-position is a critical interaction point with the biological target.

The introduction of a hydroxyl group at C3 could lead to several key differences in pharmacological activity:

  • Altered Target Interactions: The hydroxyl group can act as a hydrogen bond donor, forming interactions with amino acid residues (e.g., serine, threonine, or the peptide backbone) that are not possible for the ketone. This could lead to a different binding mode, affinity, or selectivity profile.

  • Changes in Metabolism: The secondary alcohol could be a site for metabolism, such as oxidation back to the ketone or glucuronidation. This could influence the compound's pharmacokinetic profile and duration of action.

  • Stereochemical Considerations: The reduction of the ketone to the alcohol introduces a new chiral center at C3. The resulting enantiomers or diastereomers could exhibit different pharmacological activities.

G cluster_interaction Hypothetical Target Interaction Target Biological Target (e.g., Receptor Binding Pocket) Ketone Ketone Analog (H-bond acceptor) Ketone->Target Accepts H-bond Alcohol Alcohol Analog (H-bond donor/acceptor) Alcohol->Target Donates/Accepts H-bond

Caption: Hypothetical interaction differences at a biological target.

Conclusion

The comparative analysis of this compound and its ketone analog highlights the profound impact of a single functional group modification. The ketone serves as a versatile and well-characterized starting point for the synthesis of a variety of derivatives, including the corresponding alcohol. The introduction of the hydroxyl group is predicted to increase hydrophilicity and provides a new vector for hydrogen bonding interactions, which could significantly alter the pharmacological profile.

For drug discovery programs utilizing the 1-oxa-8-azaspiro[4.5]decane scaffold, the systematic evaluation of both the ketone and alcohol at the C3 position is a logical and potentially fruitful strategy. The synthetic accessibility of both compounds allows for their parallel investigation, enabling a comprehensive understanding of the structure-activity relationships and the optimization of drug-like properties. Future studies should focus on the experimental determination of the physicochemical properties of both compounds and their comparative evaluation in relevant biological assays to validate the hypotheses presented in this guide.

References

  • Ramirez-Garcia, J. L., et al. (n.d.). Proposed biosynthesis of 1-oxa-3-azaspiro[4.5]decane and... ResearchGate. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 8-Oxa-2-azaspiro[4.5]decan-3-one. Retrieved from [Link]

  • Ishihara, Y., et al. (1994). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Journal of Medicinal Chemistry, 37(10), 1555-1566. Retrieved from [Link]

  • Fedorov, A. Y., et al. (2019). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 24(17), 3103. Retrieved from [Link]

  • Meilgaard, M. C., et al. (2007). Quantitative Structure-Activity Relationship Modeling of Alcohol, Ester, Aldehyde, and Ketone Flavor Thresholds in Beer From Molecular Features. Journal of the American Society of Brewing Chemists, 65(3), 149-162. Retrieved from [Link]

  • Jia, H., et al. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Bioorganic & Medicinal Chemistry, 28(14), 115560. Retrieved from [Link]

  • Tan, Y., & Siebert, K. J. (2004). Quantitative structure-activity relationship modeling of alcohol, ester, aldehyde, and ketone flavor thresholds in beer from molecular features. Journal of Agricultural and Food Chemistry, 52(10), 3057-3064. Retrieved from [Link]

  • Fedorov, A. Y., et al. (2019). Synthetic Routes to Approved Drugs Containing a Spirocycle. ResearchGate. Retrieved from [Link]

  • Varela, M. T., et al. (2024). Syntheses and medicinal chemistry of spiro heterocyclic steroids. Beilstein Journal of Organic Chemistry, 20, 1040-1073. Retrieved from [Link]

  • Varela, M. T., et al. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry, 287, 117368. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 11.1: Properties of Alcohol, Aldehydes and Ketones Lab Procedure. Retrieved from [Link]

  • Engle, K. M., & Yu, J. Q. (2013). Synthesis of Spirocyclic Ethers by Enantioselective Copper-Catalyzed Carboetherification of Alkenols. Angewandte Chemie International Edition, 52(49), 12944-12947. Retrieved from [Link]

  • Ashenhurst, J. (2010). Functional Groups In Organic Chemistry. Master Organic Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Alcohol synthesis by carbonyl compound reduction. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 1-oxaspiro(4,5)decan-2-one. Retrieved from [Link]

  • Grygorenko, O., et al. (2025). Multigram Synthesis and Physicochemical Evaluation of (Oxa)Azaspiro[2.n]alkane Building Blocks. ChemRxiv. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Grygorenko, O., et al. (2025). Multigram Synthesis and Physicochemical Evaluation of (Oxa)Azaspiro[2.n]alkane Building Blocks. ChemRxiv. Retrieved from [Link]

  • Changzhou Sinowa Chemical Co.,Ltd. (n.d.). 1-Oxa-3,8-diazaspiro[3][6]decan-2-one. Retrieved from [Link]

Sources

A Comparative Potency Analysis of 1-Oxa-8-azaspiro[4.5]decan-3-ol Analogs as Muscarinic Receptor Agonists

Author: BenchChem Technical Support Team. Date: February 2026

The quest for selective and potent muscarinic acetylcholine receptor (mAChR) agonists is a significant endeavor in medicinal chemistry, particularly for developing therapeutics for neurodegenerative disorders like Alzheimer's disease.[1][2] The 1-oxa-8-azaspiro[4.5]decane scaffold has emerged as a promising structural motif for designing such ligands.[1] This guide provides a comprehensive comparison of the potency of various analogs of 1-oxa-8-azaspiro[4.5]decan-3-ol, delving into their structure-activity relationships (SAR) and the experimental methodologies used for their evaluation.

Introduction to the 1-Oxa-8-azaspiro[4.5]decane Scaffold

The 1-oxa-8-azaspiro[4.5]decane core is a spirocyclic system where a tetrahydrofuran ring is fused with a piperidine ring through a common carbon atom.[1] This rigid, three-dimensional structure is advantageous in drug design as it can reduce conformational flexibility, potentially leading to higher receptor affinity and selectivity. Modifications at various positions of this scaffold have been explored to optimize its interaction with muscarinic receptors, which are G-protein coupled receptors (GPCRs) crucial for various physiological processes in the central and peripheral nervous systems.[2][3]

There are five subtypes of muscarinic receptors (M1-M5).[2][3] M1, M3, and M5 receptors primarily couple to Gq/11 proteins, activating phospholipase C and leading to an increase in intracellular calcium.[4] In contrast, M2 and M4 receptors predominantly couple to Gi/o proteins, which inhibit adenylyl cyclase and decrease cyclic AMP (cAMP) levels.[4] For Alzheimer's disease, M1 agonists are of particular interest as they are thought to enhance cognitive function.[1]

Comparative Potency of Analogs

Systematic modifications of the 1-oxa-8-azaspiro[4.5]decane skeleton have yielded a range of analogs with varying potencies and selectivities for M1 and M2 muscarinic receptors. The following table summarizes the in vitro receptor affinity of key analogs.

Compound IDR1R2M1 Receptor Affinity (Ki, nM)M2 Receptor Affinity (Ki, nM)M1/M2 Selectivity
17 CH3=O2.32.50.92
18 C2H5=O4.4143.18
29 CH3=CH21112010.9
26 CH3Dithiolane151107.33
28 C2H5Dithiolane1317013.1
37 CH3=NOH331604.85
RS86 (Ref.) --1.61.91.19

Data extracted from: Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists.[1]

Analysis of Structure-Activity Relationships (SAR):

The data reveals several key SAR trends:

  • Substitution at R1: Increasing the alkyl chain length from methyl (compound 17 ) to ethyl (compound 18 ) at the R1 position leads to a slight decrease in M1 affinity but a more significant drop in M2 affinity, resulting in improved M1 selectivity.[1]

  • Modification at R2:

    • Replacing the ketone (=O) in compound 17 with a methylene group (=CH2) in compound 29 significantly reduces affinity for both M1 and M2 receptors, but the decrease is more pronounced for M2, leading to a notable increase in M1 selectivity.[1]

    • Conversion of the ketone to a dithioketal (compounds 26 and 28 ) also enhances M1 selectivity.[1]

    • The introduction of an oxime group (=NOH) in compound 37 results in a considerable loss of affinity for both receptor subtypes.[1]

  • Stereochemistry: For active compounds like 18 and 29 , the M1 agonist activity was found to reside preferentially in the (-)-isomers. The absolute configuration of (-)-29 was determined to be S, which is the same as that of muscarone.[1]

Experimental Protocols

The determination of the potency of these analogs relies on robust in vitro and in vivo assays.

In Vitro Radioligand Binding Assay

This assay measures the affinity of a compound for a specific receptor by quantifying its ability to displace a radiolabeled ligand.

Protocol:

  • Membrane Preparation: Prepare cell membranes from tissues or cell lines expressing the target muscarinic receptor subtype (e.g., rat cerebral cortex for M1, heart for M2).

  • Incubation: Incubate the membranes with a fixed concentration of a radiolabeled antagonist (e.g., [3H]pirenzepine for M1, [3H]AF-DX 116 for M2) and varying concentrations of the test compound.

  • Separation: Separate the bound from the free radioligand by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value (inhibition constant) using the Cheng-Prusoff equation.

In Vivo Assessment of Muscarinic Activity

In vivo studies in animal models are crucial to evaluate the physiological effects of the compounds.

Protocol (Amelioration of Scopolamine-Induced Amnesia in Rats):

  • Animal Model: Use male Wistar rats.

  • Drug Administration: Administer the test compound orally or via injection.

  • Induction of Amnesia: After a set period, administer scopolamine (a muscarinic antagonist) to induce a learning deficit.

  • Behavioral Task: Train the rats in a passive avoidance task.

  • Testing: 24 hours later, test the rats for their memory retention.

  • Data Analysis: Compare the performance of the treated group with a vehicle control group to assess the antiamnesic activity of the compound.[1]

Signaling Pathways and Visualization

As GPCRs, muscarinic receptors initiate intracellular signaling cascades upon agonist binding.

M1 Muscarinic Receptor Signaling Pathway

M1 receptors, upon activation by an agonist, couple to Gq/11 proteins. This activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).

M1_Signaling Agonist Muscarinic Agonist M1R M1 Receptor Agonist->M1R Binds to Gq11 Gq/11 M1R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response (e.g., Neuronal Excitation) Ca_release->Cellular_Response PKC->Cellular_Response

Caption: M1 Muscarinic Receptor Signaling Cascade.

Experimental Workflow for In Vitro Potency Determination

The process of determining the in vitro potency of a novel analog involves a series of sequential steps.

Experimental_Workflow cluster_synthesis Compound Synthesis & Purification cluster_assay In Vitro Assay cluster_analysis Data Analysis Synthesis Synthesis of Analog Purification Purification (e.g., Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Binding_Assay Radioligand Binding Assay Characterization->Binding_Assay Functional_Assay Functional Assay (e.g., Calcium Flux) Characterization->Functional_Assay IC50_EC50 Determine IC50/EC50 Binding_Assay->IC50_EC50 Functional_Assay->IC50_EC50 Ki_Calculation Calculate Ki IC50_EC50->Ki_Calculation SAR_Analysis SAR Analysis Ki_Calculation->SAR_Analysis

Caption: Workflow for In Vitro Potency Assessment.

Conclusion

The 1-oxa-8-azaspiro[4.5]decane scaffold serves as a versatile platform for the development of M1-selective muscarinic agonists. The comparative potency data presented in this guide highlights the critical role of substitutions at the R1 and R2 positions in modulating receptor affinity and selectivity. Specifically, the introduction of a methylene or dithioketal group at the R2 position has been shown to be a successful strategy for enhancing M1 selectivity. Further exploration of this scaffold, guided by the structure-activity relationships outlined herein, holds significant promise for the discovery of novel therapeutic agents for the treatment of cognitive deficits associated with Alzheimer's disease.

References

  • Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. PubMed. [Link]

  • Drug Design Targeting the Muscarinic Receptors and the Implications in Central Nervous System Disorders. MDPI. [Link]

  • The discovery of new spirocyclic muscarinic M-3 antagonists. ResearchGate. [Link]

  • Physiology, Muscarinic Receptor. NCBI Bookshelf. [Link]

  • G protein coupling and signaling pathway activation by m1 muscarinic acetylcholine receptor orthosteric and allosteric agonists. PubMed. [Link]

Sources

A Head-to-Head Comparison of Synthetic Routes to 1-Oxa-8-azaspiro[4.5]decan-3-ol: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: February 2026

The 1-oxa-8-azaspiro[4.5]decane scaffold is a privileged structural motif in medicinal chemistry, appearing in a range of biologically active molecules targeting the central nervous system.[1] In particular, derivatives of 1-Oxa-8-azaspiro[4.5]decan-3-ol are of significant interest for the development of novel therapeutics, including M1 muscarinic agonists for the treatment of Alzheimer's disease and selective σ1 receptor ligands for potential applications in neurology and oncology.[1][2] The rigid, three-dimensional nature of this spirocyclic system offers a unique conformational constraint that can lead to enhanced potency and selectivity for biological targets.

Given its therapeutic potential, the efficient and scalable synthesis of this compound is a critical undertaking for drug development programs. This guide provides a head-to-head comparison of two distinct synthetic strategies for accessing this valuable building block, offering insights into the experimental choices, potential challenges, and overall efficiency of each approach.

Route 1: Convergent Spirocyclization from N-Boc-4-piperidone

This widely utilized approach builds the spirocyclic core through a convergent strategy, starting from the commercially available N-Boc-4-piperidone. The key steps involve the formation of the tetrahydrofuran ring onto the piperidine core, followed by reduction to the target alcohol.

Scientific Rationale and Key Transformations

The logic of this route lies in the use of the readily available and symmetrically protected 4-piperidone as a foundation. The tert-butyloxycarbonyl (Boc) protecting group for the nitrogen is a strategic choice due to its stability under the basic conditions required for the initial alkylation and its facile removal under acidic conditions in a later step.

The formation of the spirocyclic system is achieved through an initial alkylation of the piperidone enolate, followed by an intramolecular cyclization. This two-step sequence to form the tetrahydrofuranone ring is a robust and well-established method. The final reduction of the ketone at the 3-position is a standard transformation, with reagents such as sodium borohydride offering a mild and selective option.

Experimental Protocol: Route 1

Step 1: Synthesis of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate

  • To a solution of N-Boc-4-piperidone (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under a nitrogen atmosphere, a solution of lithium diisopropylamide (LDA) (1.1 eq) is slowly added.

  • After stirring for 30 minutes, ethyl 2-(bromomethyl)acrylate (1.2 eq) is added dropwise.

  • The reaction is allowed to warm to room temperature and stirred for 12 hours.

  • The reaction is then quenched with a saturated aqueous solution of ammonium chloride and extracted with ethyl acetate.

  • The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product is purified by column chromatography.

Step 2: Intramolecular Cyclization

  • The product from Step 1 is dissolved in toluene, and a catalytic amount of p-toluenesulfonic acid (0.1 eq) is added.

  • The mixture is heated to reflux with a Dean-Stark apparatus for 6 hours to remove ethanol and water.

  • The reaction mixture is then cooled, washed with a saturated aqueous solution of sodium bicarbonate, and the organic layer is dried and concentrated to yield the Boc-protected spiroketal lactone.

Step 3: Deprotection

  • The Boc-protected spiroketal lactone is dissolved in a minimal amount of anhydrous dioxane.

  • A solution of 4M HCl in dioxane (5.0 eq) is added, and the mixture is stirred at room temperature for 4 hours.

  • The resulting precipitate of 1-Oxa-8-azaspiro[4.5]decan-3-one hydrochloride is filtered, washed with cold diethyl ether, and dried under vacuum. For the subsequent reduction, the free base can be obtained by neutralization.

Step 4: Reduction to this compound

  • 1-Oxa-8-azaspiro[4.5]decan-3-one (1.0 eq) is dissolved in methanol.

  • The solution is cooled to 0 °C, and sodium borohydride (NaBH4) (1.5 eq) is added portion-wise.

  • The reaction mixture is stirred at room temperature for 2 hours, and the progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure. The residue is taken up in water and extracted with dichloromethane.

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to afford this compound.

Visualized Workflow: Route 1

Route_1_Workflow start N-Boc-4-piperidone step1 Alkylation with ethyl 2-(bromomethyl)acrylate start->step1 intermediate1 Alkylated Piperidone Intermediate step1->intermediate1 step2 Intramolecular Cyclization (p-TsOH) intermediate1->step2 intermediate2 Boc-protected 1-Oxa-8-azaspiro[4.5]decan-3-one step2->intermediate2 step3 Boc Deprotection (HCl in Dioxane) intermediate2->step3 intermediate3 1-Oxa-8-azaspiro[4.5]decan-3-one step3->intermediate3 step4 Reduction (NaBH4) intermediate3->step4 product This compound step4->product

Caption: Synthetic workflow for Route 1.

Route 2: Oxidative Cyclization from a Pipecolic Acid Derivative

This alternative strategy employs a fundamentally different approach, constructing the spirocycle through an oxidative cyclization of an olefinic precursor derived from D,L-pipecolic acid.[3] This method builds the tetrahydrofuranone ring onto a pre-existing piperidine core that is appropriately functionalized.

Scientific Rationale and Key Transformations

The cornerstone of this route is the use of a substituted piperidine as the starting scaffold, in this case, a derivative of pipecolic acid. This allows for the introduction of the necessary side chain for the subsequent cyclization. The key transformation is an oxidative cyclization, which forms the C-O bond of the tetrahydrofuranone ring. This type of reaction often proceeds via an intramolecular attack of a hydroxyl group onto an activated double bond or an intermediate epoxide. While the referenced literature describes the synthesis of the 2-oxo isomer, a similar strategy can be envisioned to access the 3-oxo precursor required for the target molecule by starting with a different olefinic precursor.

Conceptual Protocol: Route 2

Step 1: Synthesis of an Olefinic Precursor from a Pipecolic Acid Derivative

  • A suitably protected derivative of pipecolic acid is elaborated to introduce a side chain at the 4-position containing a terminal alkene. This can be achieved through standard organic transformations such as Grignard addition or Wittig reaction on a corresponding ketone precursor.

Step 2: Oxidative Cyclization

  • The olefinic precursor is subjected to oxidative cyclization conditions. This could involve, for example, treatment with an oxidizing agent like m-CPBA to form an epoxide, followed by acid-catalyzed intramolecular ring-opening to form the tetrahydrofuranone ring.

Step 3: Deprotection

  • The protecting groups on the nitrogen and any other functional groups are removed under appropriate conditions to yield 1-Oxa-8-azaspiro[4.5]decan-3-one.

Step 4: Reduction to this compound

  • The resulting ketone is reduced to the target alcohol using a reducing agent such as sodium borohydride, following a similar procedure to that described in Route 1.

Visualized Workflow: Route 2

Route_2_Workflow start Protected Pipecolic Acid Derivative step1 Side Chain Elaboration start->step1 intermediate1 Olefinic Precursor step1->intermediate1 step2 Oxidative Cyclization intermediate1->step2 intermediate2 Protected 1-Oxa-8-azaspiro[4.5]decan-3-one step2->intermediate2 step3 Deprotection intermediate2->step3 intermediate3 1-Oxa-8-azaspiro[4.5]decan-3-one step3->intermediate3 step4 Reduction (NaBH4) intermediate3->step4 product This compound step4->product

Caption: Conceptual workflow for Route 2.

Head-to-Head Comparison

FeatureRoute 1: Convergent SpirocyclizationRoute 2: Oxidative Cyclization
Starting Material N-Boc-4-piperidone (commercially available)Protected Pipecolic Acid Derivative (multi-step synthesis may be required)
Key Transformation Alkylation and Intramolecular CyclizationOxidative Cyclization of an Olefinic Precursor
Number of Steps 4 steps from N-Boc-4-piperidoneLikely more steps due to precursor synthesis
Reagents & Conditions LDA, p-TsOH, HCl, NaBH4Requires reagents for side-chain elaboration and specific oxidative cyclization conditions
Scalability Well-documented for scale-upPotentially more challenging to scale due to the nature of oxidative reactions
Stereocontrol The reduction of the ketone can potentially be made stereoselective with chiral reducing agents.Stereochemistry can be influenced by the chiral pool starting material (pipecolic acid) and the cyclization step.
Overall Yield Moderate to good yields reported for analogous systems.Highly dependent on the efficiency of the precursor synthesis and the key cyclization step.

Conclusion and Outlook

Both synthetic strategies offer viable pathways to the valuable this compound scaffold.

Route 1 stands out for its use of a readily available starting material and well-established, robust chemical transformations. This makes it a practical and reliable choice for producing significant quantities of the target compound, particularly in a drug discovery setting where rapid access to material is crucial. The linear nature of the final steps is straightforward and amenable to optimization.

Route 2 , while conceptually elegant, presents a greater synthetic challenge, primarily due to the likely need to first synthesize a complex olefinic precursor. However, this approach offers potential advantages in terms of stereocontrol, especially if starting from an enantiomerically pure pipecolic acid derivative. The oxidative cyclization step is a powerful tool for ring construction, but its efficiency and selectivity would need to be carefully optimized for this specific substrate.

For researchers and drug development professionals, the choice between these routes will depend on the specific project goals. For rapid analogue synthesis and initial biological evaluation, the convergent spirocyclization from N-Boc-4-piperidone (Route 1) is the more pragmatic option. For programs where specific stereoisomers are required and a longer synthetic campaign is feasible, the oxidative cyclization approach (Route 2) warrants consideration as a more stereochemically flexible strategy. Future efforts in this area could focus on developing a catalytic, asymmetric version of the spirocyclization step in Route 1 or further refining the oxidative cyclization conditions in Route 2 to improve efficiency and stereoselectivity.

References

  • Wan, C., et al. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Bioorganic & Medicinal Chemistry, 28(15), 115560. Available at: [Link]

  • BenchChem (2025). Technical Support Center: Synthesis of 1-Oxa-8-azaspiro[4.5]decan-3-one Hydrochloride.
  • BenchChem (2025). Application Notes and Protocols for the Scale-up Synthesis of 1-Oxa-8-azaspiro[4.5]decan-3-one Hydrochloride.
  • Ishida, H., et al. (1995). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Journal of Medicinal Chemistry, 38(10), 1747-1758. Available at: [Link]

  • Mohrig, J. R., et al. (2010). Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one.
  • Leah4sci (2016). Sodium Borohydride NaBH4 Reduction Reaction Mechanism. Available at: [Link]

  • Chemguide. reduction of carbonyl compounds using sodium tetrahydridoborate. Available at: [Link]

  • Martín-López, M. J., & Bermejo, F. (1998). Synthesis of azaspiro[4.5]decane systems by oxidative cyclization of olefinic precursors. Tetrahedron, 54(40), 12379-12388.

Sources

Benchmarking the pharmacokinetic properties of "1-Oxa-8-azaspiro[4.5]decan-3-ol" derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An Application Scientist's Guide to Benchmarking the Pharmacokinetic Properties of Novel 1-Oxa-8-azaspiro[4.5]decan-3-ol Derivatives

Introduction: The Strategic Imperative of Early-Stage Pharmacokinetic Profiling

In modern medicinal chemistry, the mantra "designing for potency is easy, designing for drug-like properties is hard" has never been more resonant. The this compound scaffold represents a compelling starting point for novel therapeutics, offering a rigid, three-dimensional architecture that can enhance target engagement while potentially avoiding the metabolic liabilities of flatter, more aromatic structures. However, structural novelty is a double-edged sword; it promises unique pharmacological profiles but also brings uncertainty regarding a molecule's behavior within a biological system.

This guide provides a comprehensive framework for the systematic pharmacokinetic (PK) benchmarking of novel derivatives built upon this spirocyclic core. It is designed for drug discovery teams to objectively assess candidates, identify liabilities early, and guide synthetic chemistry efforts toward compounds with a higher probability of clinical success. We will move from high-throughput in vitro assays that probe fundamental physicochemical and metabolic properties to definitive in vivo studies in preclinical species. The causality behind each experimental choice is explained, ensuring that the data generated is not merely a set of numbers, but a source of actionable intelligence.

Part 1: Foundational Profiling: High-Throughput In Vitro ADME Assessment

The initial phase of PK benchmarking focuses on a battery of in vitro assays. These experiments are designed to be rapid and resource-efficient, allowing for the parallel assessment of multiple derivatives to quickly identify promising candidates and flag those with intractable flaws. This "fail fast, fail cheap" approach is fundamental to modern drug discovery. The primary goal is to understand a compound's intrinsic properties related to Absorption, Distribution, Metabolism, and Excretion (ADME) before committing to costly and complex animal studies.

cluster_0 In Vitro ADME Cascade cluster_1 Data Integration & Candidate Selection COMPOUND Test Compound (Derivative A, B, C...) SOL Aqueous Solubility (Kinetic Assay) COMPOUND->SOL Solubilization LOGD Lipophilicity (LogD @ pH 7.4) COMPOUND->LOGD Partitioning STABILITY Metabolic Stability (Liver Microsomes) COMPOUND->STABILITY Metabolism PPB Plasma Protein Binding (Rapid Equilibrium Dialysis) COMPOUND->PPB Distribution PERM Permeability (Caco-2 Assay) COMPOUND->PERM Absorption ANALYSIS Multi-Parameter Analysis (Identify Best Profile) SOL->ANALYSIS LOGD->ANALYSIS STABILITY->ANALYSIS PPB->ANALYSIS PERM->ANALYSIS CANDIDATE Promising Candidate for In Vivo Study ANALYSIS->CANDIDATE Select

Caption: Workflow for the in vitro ADME screening cascade.

Experimental Protocols & Rationale

1. Kinetic Aqueous Solubility

  • Causality: Poor solubility is a primary cause of low and erratic oral absorption, leading to failed clinical trials. This assay provides an early warning. A compound must be in solution to be absorbed.

  • Methodology:

    • Prepare a high-concentration stock solution of the test compound in 100% DMSO (e.g., 10 mM).

    • Using a liquid handler, dispense a small volume (e.g., 1-2 µL) into a 96-well microplate containing phosphate-buffered saline (PBS) at pH 7.4.

    • Allow the plate to shake for a defined period (e.g., 2 hours) at room temperature to allow for precipitation of excess compound.

    • Measure the amount of compound remaining in solution using a method like nephelometry (light scattering from precipitated particles) or by analyzing the supernatant via UV-Vis spectroscopy or LC-MS/MS after filtration or centrifugation.

    • The result is reported in µg/mL or µM.

2. Lipophilicity (LogD @ pH 7.4)

  • Causality: Lipophilicity, the balance between water and lipid solubility, governs a molecule's ability to cross cell membranes. Excessively high LogD can lead to poor solubility, high metabolic clearance, and non-specific toxicity, while very low LogD can hinder membrane permeation.

  • Methodology:

    • Prepare a solution of the test compound in a biphasic system of n-octanol and PBS (pH 7.4).

    • Shake the mixture vigorously to allow the compound to partition between the two phases until equilibrium is reached.

    • Centrifuge to separate the layers cleanly.

    • Measure the concentration of the compound in both the aqueous (PBS) and organic (n-octanol) layers using a suitable analytical method (e.g., LC-MS/MS).

    • Calculate LogD as: Log10([Concentration in Octanol] / [Concentration in Aqueous Phase]).

3. Metabolic Stability in Liver Microsomes

  • Causality: The liver is the primary site of drug metabolism. This assay uses microsomes, which are vesicle-like artifacts derived from the endoplasmic reticulum of liver cells and contain the key drug-metabolizing Cytochrome P450 (CYP) enzymes. Rapid degradation in this assay often predicts high clearance and short half-life in vivo.

  • Methodology:

    • Pre-warm a suspension of liver microsomes (human and rat, for species comparison) and the test compound in a buffer at 37°C.

    • Initiate the metabolic reaction by adding the essential cofactor, NADPH.

    • Collect aliquots at several time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Immediately quench the reaction in each aliquot by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

    • Analyze the remaining concentration of the parent compound in each sample using LC-MS/MS.

    • Plot the natural log of the percent remaining versus time. The slope of this line is used to calculate the intrinsic clearance (CLint) in µL/min/mg of microsomal protein.

4. Plasma Protein Binding (PPB)

  • Causality: Only the unbound (free) fraction of a drug in the bloodstream is available to interact with its target and to be metabolized or excreted. High plasma protein binding can effectively lower the concentration of the active drug, requiring higher doses.

  • Methodology:

    • Use a Rapid Equilibrium Dialysis (RED) device, which consists of two chambers separated by a semi-permeable membrane that allows small molecules to pass but retains proteins.

    • Add plasma (human and rat) to one chamber and the test compound spiked into plasma to the other. Alternatively, add the compound to the plasma chamber and buffer to the other.

    • Incubate the device at 37°C with shaking for several hours (e.g., 4-6 hours) to allow the free drug to equilibrate across the membrane.

    • After incubation, collect samples from both the plasma and buffer chambers.

    • Determine the concentration of the compound in both samples by LC-MS/MS.

    • Calculate the fraction unbound (fu) as: [Concentration in Buffer Chamber] / [Concentration in Plasma Chamber].

5. Caco-2 Permeability

  • Causality: The Caco-2 cell line, derived from human colorectal adenocarcinoma, differentiates into a monolayer of polarized epithelial cells that mimic the intestinal barrier. This assay predicts intestinal absorption and can also identify if a compound is a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump drugs out of cells, limiting absorption.

  • Methodology:

    • Culture Caco-2 cells on semi-permeable filter supports (e.g., Transwell™ plates) for ~21 days until they form a confluent, differentiated monolayer.

    • Confirm monolayer integrity by measuring the Transepithelial Electrical Resistance (TEER).

    • To measure A-to-B permeability (apical to basolateral, mimicking absorption), add the test compound to the apical (upper) chamber.

    • At various time points, take samples from the basolateral (lower) chamber and analyze for compound concentration via LC-MS/MS.

    • To measure B-to-A permeability (basolateral to apical, assessing efflux), reverse the process.

    • Calculate the apparent permeability coefficient (Papp) in cm/s. An efflux ratio (Papp B-A / Papp A-B) greater than 2 is indicative of active efflux.

Illustrative Data & Benchmarking

The following table presents hypothetical data for three derivatives of our scaffold against a well-behaved, marketed CNS drug (Comparator X) that is known to be orally bioavailable and metabolically stable.

ParameterDerivative ADerivative BDerivative CComparator XOptimal Range
Solubility (µM) 5150 95> 200> 50
LogD @ pH 7.4 4.82.5 3.12.21.0 - 3.5
Human Microsomal CLint (µL/min/mg) 15015 45< 10< 20 (Low)
Rat Microsomal CLint (µL/min/mg) 16520 50< 15< 30 (Low)
Human Plasma fu (%) 0.58.5 3.210.1> 1%
Caco-2 Papp (A-B) (10⁻⁶ cm/s) 1.218.5 9.720.1> 10 (High)
Caco-2 Efflux Ratio 8.51.2 1.51.1< 2

Analysis:

  • Derivative A: Shows multiple liabilities. Very poor solubility and high lipophilicity are compounded by extremely high metabolic clearance and very low free fraction. It is also a significant P-gp efflux substrate. This candidate should be deprioritized.

  • Derivative C: A moderate candidate. Its properties are generally acceptable but show higher metabolic clearance than the ideal range. It could be a backup but requires optimization.

  • Derivative B: The standout candidate from this screen. It exhibits excellent solubility, an optimal LogD, low metabolic clearance (suggesting a good half-life), a reasonable free fraction, and high permeability with no signs of efflux. This derivative is the prime candidate for progression to in vivo studies.

Part 2: Definitive Evaluation: In Vivo Rodent Pharmacokinetics

Following the identification of a promising candidate from in vitro screening (Derivative B in our example), the next critical step is to evaluate its PK profile in a living organism. This study integrates all the ADME processes and provides the most relevant data for predicting human pharmacokinetics. The rat is a commonly used species for initial PK studies due to its well-characterized physiology and cost-effectiveness.

cluster_iv Intravenous (IV) Dosing cluster_po Oral (PO) Dosing cluster_pk Pharmacokinetic Analysis IV IV Bolus Dose (e.g., 1 mg/kg) PLASMA_IV Systemic Circulation (100% Bioavailable) IV->PLASMA_IV Direct Entry SAMPLING Serial Blood Sampling PLASMA_IV->SAMPLING PO Oral Gavage Dose (e.g., 5 mg/kg) GUT GI Tract PO->GUT Dissolution & Permeation LIVER Liver (First-Pass Metabolism) GUT->LIVER Portal Vein PLASMA_PO Systemic Circulation LIVER->PLASMA_PO Entry PLASMA_PO->SAMPLING ANALYSIS LC-MS/MS Bioanalysis SAMPLING->ANALYSIS PK_PARAMS Calculate PK Parameters (Clearance, t½, Vd, %F) ANALYSIS->PK_PARAMS

Caption: Relationship between IV and PO dosing for PK parameter determination.

Experimental Protocol: Rat Pharmacokinetic Study
  • Causality: This experiment directly measures how much of the drug gets into the bloodstream, how long it stays there, and how efficiently the body eliminates it. The inclusion of both intravenous (IV) and oral (PO) dosing arms is critical for calculating absolute oral bioavailability (%F).

  • Methodology:

    • Animal Model: Use cannulated male Sprague-Dawley rats (n=3-4 per group) to facilitate serial blood sampling without repeated stressing of the animal.

    • Dosing:

      • IV Group: Administer the drug (formulated in a solubilizing vehicle like 20% Solutol in water) as a single bolus dose via the tail vein (e.g., 1 mg/kg).

      • PO Group: Administer the drug (formulated in a suspension or solution, e.g., 0.5% methylcellulose) via oral gavage (e.g., 5 mg/kg).

    • Blood Sampling: Collect small blood samples (~50-100 µL) from the cannula at specified time points post-dose. A typical schedule might be:

      • IV: 2, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours.

      • PO: 15, 30 min, and 1, 2, 4, 8, 24 hours.

    • Sample Processing: Immediately process blood samples to isolate plasma by centrifugation. Store plasma at -80°C until analysis.

    • Bioanalysis: Quantify the concentration of the drug in each plasma sample using a validated LC-MS/MS method. This provides the data for the plasma concentration-time curve.

    • Pharmacokinetic Analysis: Use software like Phoenix WinNonlin to perform non-compartmental analysis (NCA) on the concentration-time data to calculate key PK parameters.

Key In Vivo Parameters & Benchmarking
ParameterDefinitionDerivative BComparator XDesired Profile
CL (mL/min/kg) Clearance: The volume of plasma cleared of the drug per unit time.15 12Low (< 30% of liver blood flow)
Vd (L/kg) Volume of Distribution: The theoretical volume the drug occupies.2.5 3.0Moderate (0.5 - 5 L/kg)
t½ (h) Half-life: The time required for the plasma concentration to decrease by half.4.8 6.24-12 h for once/twice daily dosing
F (%) Oral Bioavailability: The fraction of the oral dose that reaches systemic circulation.65% 75%> 30%

Analysis: The in vivo data for Derivative B are highly encouraging and validate the predictions from the in vitro screen.

  • Clearance (CL): The clearance of 15 mL/min/kg is low relative to rat liver blood flow (~70 mL/min/kg), which aligns perfectly with the high metabolic stability observed in the microsomal assay.

  • Volume of Distribution (Vd): A Vd of 2.5 L/kg suggests the compound distributes well into tissues beyond the plasma but is not excessively sequestered, which is a favorable profile.

  • Half-life (t½): The half-life of nearly 5 hours is suitable for a potential once or twice-daily dosing regimen in humans (after allometric scaling).

  • Bioavailability (%F): An oral bioavailability of 65% is excellent. This confirms the positive indicators from the Caco-2 assay (high permeability, no efflux) and the good aqueous solubility.

Compared to Comparator X, Derivative B presents a highly competitive pharmacokinetic profile, validating the this compound scaffold as a viable starting point for a drug discovery program.

Part 3: Integrated Analysis and Decision Framework

Successful drug discovery relies on integrating disparate datasets to make informed decisions. The flowchart below illustrates a typical progression framework based on the benchmarks established in this guide.

START Newly Synthesized Derivative IVT_SCREEN In Vitro ADME Screen (Sol, LogD, CLint, fu, Caco-2) START->IVT_SCREEN IVT_REVIEW Profile Acceptable? (e.g., like Derivative B) IVT_SCREEN->IVT_REVIEW IVV_STUDY In Vivo Rat PK Study (IV & PO Dosing) IVT_REVIEW->IVV_STUDY Yes OPTIMIZE Medicinal Chemistry Optimization IVT_REVIEW->OPTIMIZE No (e.g., like Derivative A) IVV_REVIEW PK Profile Favorable? (Good %F, Low CL, Good t½) IVV_STUDY->IVV_REVIEW IVV_REVIEW->OPTIMIZE No PROGRESS Progress to Efficacy/ Toxicology Studies IVV_REVIEW->PROGRESS Yes OPTIMIZE->START

Caption: Decision tree for compound progression based on PK data.

By systematically applying this framework, research teams can de-risk their projects. For instance, if a series of derivatives consistently shows high clearance linked to a specific metabolic soft spot, this information directly guides the next round of synthesis to block that position. If poor permeability is the issue, chemists can focus on modulating polarity and hydrogen bonding potential. This iterative, data-driven cycle of design, synthesis, and testing is the engine of modern drug discovery.

Conclusion

Benchmarking the pharmacokinetic properties of novel chemical matter like the this compound derivatives is not a perfunctory exercise but a cornerstone of a successful drug discovery campaign. By employing a tiered approach—starting with high-throughput in vitro assays to establish foundational ADME properties and progressing the best candidates to definitive in vivo studies—researchers can build a robust understanding of structure-property relationships. This guide provides the protocols, rationale, and decision-making framework necessary to objectively evaluate new chemical entities, ensuring that only those with the highest probability of becoming safe and effective medicines advance toward the clinic.

References

  • Title: The role of ADME in drug discovery. Source: Drug Discovery Today URL: [Link]

  • Title: The ALogP-Solubility Profile and Its Use in Drug Discovery. Source: IntechOpen URL: [Link]

  • Title: The Influence of Lipophilicity in Drug Discovery and Design. Source: Expert Opinion on Drug Discovery URL: [Link]

  • Title: Liver Microsomes. Source: In Vitro ADME & DDI, Springer Protocols Handbooks URL: [Link]

  • Title: A review of the basics of pharmacokinetics. Source: Emergency Medicine Journal URL: [Link]

  • Title: The Caco-2 cell line as a model of the intestinal barrier. Source: Cell Biology and Toxicology URL: [Link]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Oxa-8-azaspiro[4.5]decan-3-ol
Reactant of Route 2
1-Oxa-8-azaspiro[4.5]decan-3-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.